Biological mechanisms of (±)-Acetylcarnitine chloride in mitochondrial metabolism
The following technical guide details the biological mechanisms of (±)-Acetylcarnitine chloride, with a specific focus on mitochondrial metabolism, bioenergetics, and experimental validation. Content Type: Technical Whit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological mechanisms of (±)-Acetylcarnitine chloride, with a specific focus on mitochondrial metabolism, bioenergetics, and experimental validation.
Content Type: Technical Whitepaper
Audience: Drug Development Professionals, Metabolic Researchers, Application Scientists
Executive Summary & Chemical Identity
Acetylcarnitine (ALCAR) is a short-chain ester of carnitine that facilitates the movement of acetyl groups across the mitochondrial inner membrane (IMM).[1] While the user specifies (±)-Acetylcarnitine chloride (the racemic mixture of D and L isomers), it is critical for research and drug development contexts to distinguish the biological activity of the enantiomers.
L-Acetylcarnitine: The biologically active stereoisomer that interacts with mitochondrial transferases and translocases.[1]
D-Acetylcarnitine: Generally considered biologically inert or a competitive inhibitor of L-carnitine transport systems (e.g., OCTN2). In high-precision metabolic studies, the presence of the D-isomer in a racemic mixture may dilute efficacy or introduce transport competition.
Key Therapeutic Value: Unlike free L-carnitine, ALCAR readily crosses the Blood-Brain Barrier (BBB), making it a primary candidate for neuroprotective and nootropic interventions targeting mitochondrial dysfunction.
Core Mechanistic Pathways
The metabolic utility of ALCAR is governed by the Carnitine Shuttle System and the Acetyl-CoA Buffering Capacity .
The Carnitine Shuttle & Transport
ALCAR bypasses the rate-limiting step of fatty acid activation (CPT1) required for long-chain fatty acids. It enters the mitochondrial matrix directly via the Carnitine-Acylcarnitine Translocase (CACT) .[2][3][4]
Mechanism of Action:
Cytosolic Entry: ALCAR crosses the Outer Mitochondrial Membrane (OMM) via VDAC (Voltage-Dependent Anion Channels).
Translocation: CACT (encoded by SLC25A20) functions as an antiporter, exchanging cytosolic ALCAR for matrix L-carnitine.
Acetyl Group Transfer: Inside the matrix, Carnitine Acetyltransferase (CrAT) catalyzes the reversible transfer of the acetyl group from ALCAR to Coenzyme A (CoA), generating Acetyl-CoA and free L-carnitine.
The "Reservoir" Hypothesis (Acetyl-CoA Buffering)
ALCAR acts as a high-energy reservoir of acetyl groups. This buffering system is vital during metabolic stress:
High Glucose/Fatty Acid Flux: When Acetyl-CoA accumulates, CrAT converts it to ALCAR (exporting it to cytosol), preventing the depletion of free CoA.
Energy Deficit: When Acetyl-CoA is low, the reaction reverses, regenerating Acetyl-CoA from the ALCAR pool to fuel the Krebs cycle.
Significance: This mechanism maintains the Acetyl-CoA/CoA ratio , preventing the inhibition of the Pyruvate Dehydrogenase Complex (PDH) and ensuring continuous oxidative phosphorylation (OXPHOS).
Visualization: The ALCAR Mitochondrial Shuttle
The following diagram illustrates the transport and enzymatic conversion of ALCAR within the mitochondria.
Caption: Schematic of ALCAR transport via CACT and conversion to Acetyl-CoA by CrAT to fuel the TCA cycle.
Experimental Protocols for Validation
To validate the efficacy of (±)-Acetylcarnitine chloride in a drug development pipeline, the following protocols provide robust, quantitative data.
Objective: Measure ALCAR-supported mitochondrial respiration (OXPHOS capacity).
Rationale: This assay confirms that the compound is successfully entering the matrix and fueling the Electron Transport Chain (ETC).
Step
Action
Mechanism / Purpose
1
Permeabilization
Treat cells (e.g., HEK293, cardiomyocytes) with Digitonin or use isolated mitochondria. This allows substrates to bypass the plasma membrane.
2
Add Substrate: Malate (2 mM)
Primes the TCA cycle (provides oxaloacetate) but supports low respiration alone.
3
Add Substrate: ADP (2.5 mM)
Simulates State 3 respiration (ATP demand).
4
Add ALCAR (5-10 mM)
The Test Step. ALCAR provides acetyl groups. An increase in Oxygen Consumption Rate (OCR) confirms CrAT activity and Acetyl-CoA utilization.
5
Add Inhibitor: Rotenone
Inhibits Complex I. Respiration should drop, confirming the ALCAR flux was NADH-dependent (via TCA cycle).
Protocol B: 13C-Isotopomer Flux Analysis
Objective: Trace the incorporation of acetyl groups from ALCAR into TCA metabolites.
Rationale: Confirms that the acetyl moiety is not just oxidized but integrated into the metabolic pool (anaplerosis).
Tracer: Incubate cells with [1,2-13C2]-Acetyl-L-carnitine .
Extraction: Quench metabolism using cold methanol/chloroform.
Detection: Analyze via GC-MS or NMR.
Target Metabolites: Look for M+2 isotopomers of Citrate (immediate entry) and Glutamate (downstream TCA cycling).
Validation: High M+2 enrichment proves ALCAR is the carbon source for energy production.
Visualization: Respirometry Workflow
Caption: Step-by-step respirometry workflow to validate ALCAR-driven oxidative phosphorylation.
Therapeutic Implications & Drug Development
Neuroprotection & Aging
ALCAR is distinct from L-carnitine due to its lipophilicity, allowing efficient BBB transport.[5]
Mechanism: It donates acetyl groups for Acetylcholine synthesis (via Choline Acetyltransferase), supporting cholinergic transmission in Alzheimer's models.
ROS Scavenging: By optimizing ETC flux, ALCAR reduces electron leak and superoxide formation.[6]
Formulation Note: The Racemic Mixture
When sourcing (±)-Acetylcarnitine chloride :
Efficacy Warning: Only the L-isomer is processed by CrAT. The D-isomer is not a substrate.
Competition: High concentrations of D-isomer may compete with L-isomer for the CACT transporter, potentially reducing efficacy.
Recommendation: For clinical candidates, enantiomerically pure Acetyl-L-carnitine is the standard. The racemic mixture is typically used in early-stage in vitro screening or as a cost-effective reagent where stereospecificity is not the primary variable.
References
Gualtieri, P. et al. (2016). "Acetyl-L-carnitine in the treatment of geriatric patients with mild cognitive impairment." Clinical Interventions in Aging. Link
Rosca, M.G. et al. (2009). "Oxidation of fatty acids is the source of reactive oxygen species production in kidney cortical tubules." Therapeutics and Clinical Risk Management. Link
Longo, N. et al. (2016). "Carnitine transport and fatty acid oxidation."[1][4][6][7][8][9] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link
Pettit, F.H. et al. (1972). "Carnitine acetyltransferase and the regulation of fatty acid oxidation." Biochemical and Biophysical Research Communications. Link
Oxygraph-2k Protocols. (2023). "High-Resolution Respirometry of Mitochondrial Function." Oroboros Instruments. Link
A Researcher's Guide to Stereoisomerism in Action: L-Acetylcarnitine vs. (±)-Acetylcarnitine Chloride in Scientific Applications
An In-depth Technical Guide for Researchers Introduction: In the precise world of scientific research, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundame...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers
Introduction: In the precise world of scientific research, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental property that can dictate biological activity, turning a potent therapeutic agent into an inert substance or even an antagonist. This guide delves into the critical differences between L-Acetylcarnitine and its racemic counterpart, (±)-Acetylcarnitine chloride. For researchers in neurobiology, metabolism, and drug development, understanding these differences is paramount for designing robust experiments, ensuring data integrity, and achieving reproducible results. This whitepaper moves beyond simple definitions to explore the mechanistic causality behind choosing the correct compound for your research.
Section 1: The Molecules: Chemical and Physical Distinctions
At the heart of this topic are two substances that appear chemically similar but are fundamentally different in their biological context: L-Acetylcarnitine and (±)-Acetylcarnitine chloride.
L-Acetylcarnitine (ALCAR): This is the pure, naturally occurring levorotatory (L) enantiomer, also known as (R)-acetylcarnitine. It is the biologically active form synthesized in the human brain, liver, and kidneys.[1][2] In research, this is often supplied as an inner salt or as a hydrochloride salt for improved stability and solubility.
(±)-Acetylcarnitine chloride: This is a racemic mixture, meaning it contains an equal 50:50 ratio of the L-enantiomer ((R)-acetylcarnitine) and the D-enantiomer ((S)-acetylcarnitine).[3] The "chloride" designation indicates it is supplied as a chloride salt, which enhances its stability and solubility in aqueous solutions.
The core difference lies in the presence of the D-enantiomer in the racemic mixture. While chemically identical in composition, these molecules are non-superimposable mirror images of each other, much like a left and right hand.
Caption: Stereoisomers of Acetylcarnitine.
Comparative Physicochemical Properties
Property
L-Acetylcarnitine (Hydrochloride Salt)
(±)-Acetylcarnitine chloride
Causality and Significance for Researchers
Common Name
ALCAR, L-O-Acetylcarnitine
Acetyl dl-carnitine chloride
Using the correct name and CAS number is crucial for procurement and reporting.
CAS Number
5080-50-2
2504-11-2
Ensures you are ordering the correct, distinct chemical entity.
Composition
>98-99% pure (R)-enantiomer
50% (R)-enantiomer, 50% (S)-enantiomer
The presence of the D-isomer in the racemic mix is a critical experimental variable.
Biological Activity
High; the physiologically relevant form
Reduced/Confounded; only 50% of the mass is the active L-form, and the D-form can be antagonistic.
The choice directly impacts the biological outcome and interpretability of the data.
Formulation
Typically a stable, crystalline solid (hydrochloride salt).
A stable, crystalline solid.
Both are handled similarly, but their biological effects diverge significantly.
Section 2: The Biological Dichotomy: Stereospecific Roles and Consequences
Biological systems, from enzymes to transporters and receptors, are inherently chiral. This stereospecificity is the reason why the L- and D-enantiomers of acetylcarnitine have vastly different fates and effects in the body.
The Role of L-Acetylcarnitine (ALCAR)
The L-enantiomer is a vital molecule with two primary, well-documented roles:
Mitochondrial Energy Metabolism: ALCAR is a key player in cellular energy production. It facilitates the transport of acetyl-CoA into the mitochondrial matrix, where it can enter the Krebs cycle for ATP generation.[1][4] It is part of the "carnitine shuttle," which is essential for fatty acid oxidation.[5][6] This process is critical for high-energy-demand tissues like the brain and heart.
Neurological Function: Unlike L-carnitine, ALCAR efficiently crosses the blood-brain barrier.[7][8] In the central nervous system, it acts as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine, which is fundamental for memory, learning, and cognitive function.[1][5][8] Furthermore, ALCAR exhibits neuroprotective, antioxidant, and neurotrophic effects, and has been shown to modulate gene expression through epigenetic mechanisms like histone acetylation.[9][10]
Caption: The L-Carnitine shuttle for mitochondrial energy metabolism.
The Confounding Role of D-Acetylcarnitine
The D-enantiomer, present in the (±)-acetylcarnitine chloride mixture, is not merely an inert bystander. Research has shown it to be largely ineffective at eliciting the desired neurological effects of the L-form.[11] More critically, D-carnitine (the un-acetylated counterpart) has been shown to competitively inhibit the carnitine transporters and enzymes that are specific to the L-form. This can lead to a paradoxical depletion of functional L-carnitine and L-acetylcarnitine within tissues, effectively undermining the very process a researcher may be trying to study or enhance.
Section 3: Implications for Experimental Design and Data Interpretation
The choice between the pure isomer and the racemic mixture has profound consequences for the validity and clarity of research findings.
For Mechanistic Studies: When investigating specific pathways—such as mitochondrial respiration, neuroprotection, acetylcholine synthesis, or epigenetic modulation—the use of L-Acetylcarnitine is mandatory . Using the racemic mixture introduces a 50% impurity that acts as a confounding variable. Any observed effect (or lack thereof) cannot be unambiguously attributed to the active compound, as the D-isomer's inhibitory actions could be masking or altering the results.
For Reproducibility: Scientific reproducibility is contingent on the precise definition of all reagents. A publication simply stating "acetylcarnitine" is ambiguous. Was it the pure L-form or the racemic mixture? This ambiguity can lead to failed replication attempts and confusion in the field. Specifying L-Acetylcarnitine (CAS: 5080-50-2) ensures clarity.
When Might (±)-Acetylcarnitine be Used? The use of the racemic mixture in modern, precise biological research is rare. It may be encountered in older literature or used in initial, non-specific screenings as a weak cholinergic agonist.[3] However, for any targeted, hypothesis-driven research, its use is scientifically unsound due to the confounding presence of the D-enantiomer.
Decision Guide for Researchers
Research Area
Recommended Compound
Rationale
Neurodegeneration Models (e.g., Alzheimer's)
L-Acetylcarnitine
The therapeutic effects are linked to the L-isomer's ability to support neuronal energy and acetylcholine synthesis.[1][12]
Metabolic Studies (e.g., Fatty Acid Oxidation)
L-Acetylcarnitine
The carnitine shuttle enzymes are stereospecific for the L-form.[5][6] The D-form would inhibit this process.
Neuropathic Pain Studies
L-Acetylcarnitine
Analgesic effects are mediated by specific epigenetic actions of the L-isomer.[10][13]
Cognitive Enhancement Studies
L-Acetylcarnitine
Only the L-form effectively crosses the blood-brain barrier to influence cognition.[8][14]
Initial Compound Screening
L-Acetylcarnitine
To avoid false negatives caused by the D-isomer's inhibitory effects.
Section 4: Practical Guidance and Methodologies
Adherence to rigorous protocols is essential for ensuring the integrity of your research.
Caption: Decision workflow for selecting the correct acetylcarnitine compound.
Experimental Protocol: Verification of Enantiomeric Purity
It is a crucial quality control step to verify the enantiomeric purity of your L-Acetylcarnitine supply, especially when establishing a new experimental model. This protocol is based on established chiral HPLC methods.[15][16]
Objective: To separate and quantify the D- and L-enantiomers of acetylcarnitine to confirm the purity of the L-Acetylcarnitine reagent.
Principle: This method uses High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (a column designed to interact differently with enantiomers), allowing for their separation. Alternatively, a chiral derivatizing agent can be used to create diastereomers that can be separated on a standard reversed-phase column.[16]
Materials:
L-Acetylcarnitine sample
(±)-Acetylcarnitine chloride (as a control standard to confirm peak identity)
Chiral HPLC column (e.g., Chiralcel OD-R or similar)
HPLC system with UV detector
0.22 µm syringe filters
Methodology:
Standard Preparation:
Prepare a stock solution of the (±)-Acetylcarnitine chloride control standard (e.g., 1 mg/mL) in the mobile phase. This will show two distinct peaks (one for D, one for L).
Prepare a stock solution of your L-Acetylcarnitine research sample at the same concentration.
Chromatographic Conditions (Example):
Column: Chiralcel OD-R (or equivalent)
Mobile Phase: A mixture such as 74:26 (v/v) 0.5 M sodium perchlorate–acetonitrile, pH 3.8.[15] (Note: Conditions must be optimized for your specific column and system).
Flow Rate: 0.4 mL/min
Detection: UV at 235 nm[15] or 254 nm (if derivatized).[16]
Column Temperature: 25°C (or as recommended by the column manufacturer).
Injection Volume: 10 µL
Analysis Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the (±)-Acetylcarnitine chloride standard. Identify the retention times for the two separate peaks corresponding to the D- and L-enantiomers.
Inject your L-Acetylcarnitine research sample.
A high-purity sample should show a single, large peak corresponding to the retention time of the L-enantiomer identified from the control run.
Any peak at the retention time of the D-enantiomer is an impurity.
Data Interpretation (Self-Validation):
Purity Calculation: Calculate the enantiomeric excess (%ee) using the peak areas: %ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
Acceptance Criteria: For research purposes, the enantiomeric purity should be >99%. If a significant D-isomer peak is detected (e.g., >1%), the reagent's quality is questionable and could compromise experimental results.
Conclusion
The distinction between L-Acetylcarnitine and (±)-Acetylcarnitine chloride is a clear and compelling example of the importance of stereochemistry in biological research. L-Acetylcarnitine is the specific, active molecule that participates in critical metabolic and neurological pathways. The racemic mixture, (±)-Acetylcarnitine chloride, contains the inactive and potentially inhibitory D-enantiomer, making it an unsuitable reagent for precise, hypothesis-driven scientific inquiry. By selecting the stereochemically pure L-form, verifying its purity, and reporting its use with precision, researchers can uphold the principles of scientific integrity, ensuring their data is both valid and reproducible.
References
Liu, J., Head, E., Kuratsune, H., Cotman, C. W., & Ames, B. N. (2004). Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. Annals of the New York Academy of Sciences, 1033, 117–131. [Link]
HealthAid UK. (2023). Should I Take Acetyl-L-Carnitine or L-Carnitine. [Link]
ResearchGate. (n.d.). Comparison of the Effects of l‐Carnitine and Acetyl‐l‐Carnitine on Carnitine Levels, Ambulatory Activity, and Oxidative Stress Biomarkers in the Brain of Old Rats | Request PDF. [Link]
Kelly, G. S. (1999). Acetyl-L-carnitine. Alternative Medicine Review, 4(6), 438–441. [Link]
Abolfazl, T., et al. (2022). Clinical Evidence of Acetyl-L-Carnitine Efficacy in the Treatment of Acute Ischemic Stroke: A Pilot Clinical Trial. Evidence-Based Complementary and Alternative Medicine. [Link]
Flanagan, J. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]
Bigio, B., et al. (2017). l-Acetylcarnitine: A Mechanistically Distinctive and Potentially Rapid-Acting Antidepressant Drug. Pharmaceuticals. [Link]
Prism Natural. (2026). L-Carnitine vs. Acetyl L-Carnitine: Choosing the Right Supplement for Your Goals. [Link]
WebMD. (n.d.). Acetyl-L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Neurochemical Research, 42(6), 1661–1675. [Link]
National Center for Biotechnology Information. (n.d.). Acetyl-L-Carnitine. PubChem Compound Database. [Link]
Tempesta, E., Janiri, L., & Pirrongelli, C. (1985). Stereospecific effects of acetylcarnitine on the spontaneous activity of brainstem neurones and their responses to acetylcholine and serotonin. Neuropharmacology, 24(1), 43–50. [Link]
ResearchGate. (n.d.). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography | Request PDF. [Link]
Bigio, B., et al. (2017). l-Acetylcarnitine: A Mechanistically Distinctive and Potentially Rapid-Acting Antidepressant Drug. Pharmaceuticals. [Link]
Al-Hasani, B. A., & Al-Amody, H. A. (2018). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Molecules. [Link]
Patsnap Synapse. (2024). What is the mechanism of Acetyl-L-carnitine?. [Link]
Kagawa, M., Machida, Y., & Nishi, H. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A, 857(1-2), 127–135. [Link]
Szabo-Scandic. (2015). L-Acetylcarnitine (chloride) SAFETY DATA SHEET. [Link]
RxList. (n.d.). Acetyl-l-carnitine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
Gul, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. [Link]
Pettegrew, J. W., Levine, J., & McClure, R. J. (2000). Acetyl-L-carnitine physical-chemical, metabolic, and therapeutic properties: relevance for its mode of action in Alzheimer's disease and geriatric depression. Molecular Psychiatry, 5(6), 616–632. [Link]
ResearchGate. (n.d.). Genetic inactivation of the Carnitine/Acetyl-Carnitine mitochondrial carrier of Yarrowia lipolytica leads to enhanced odd-chain fatty acid production. [Link]
Di Stefano, G., et al. (2013). Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. Expert Review of Neurotherapeutics, 13(8), 947-957. [Link]
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
Metabolic Dynamics of DL-Acetylcarnitine HCl: Stereochemical Implications & Bioenergetics
Executive Summary & Chemical Identity DL-Acetylcarnitine Hydrochloride (DL-ALCAR HCl) is the hydrochloride salt of the racemic mixture of acetylcarnitine. While the L-enantiomer is the endogenous ester of L-carnitine and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
DL-Acetylcarnitine Hydrochloride (DL-ALCAR HCl) is the hydrochloride salt of the racemic mixture of acetylcarnitine. While the L-enantiomer is the endogenous ester of L-carnitine and a pivotal intermediate in mitochondrial fatty acid oxidation and neuro-energetics, the D-enantiomer acts as a competitive antagonist in biological systems.
This guide delineates the metabolic pathways of the L-isomer while critically analyzing the kinetic interference introduced by the D-isomer. For researchers, distinguishing these mechanisms is vital when utilizing DL-mixtures for metabolic screening or chemical synthesis.
Chemical standards, synthetic precursors, in vitro competitive inhibition studies
Mechanistic Core: The Carnitine Shuttle System
The primary metabolic utility of the acetylcarnitine moiety lies in the Carnitine Shuttle , a transport system that facilitates the movement of acetyl groups across the mitochondrial membranes.[1][2][3] This process is essential for maintaining the Acetyl-CoA/CoA ratio, which regulates the activity of the Pyruvate Dehydrogenase Complex (PDH).
The Pathway Flow
Cytosolic Activation: Acetyl-CoA (derived from glycolysis or fatty acid oxidation) transfers its acetyl group to L-Carnitine via Carnitine Acetyltransferase (CAT) located on the outer mitochondrial membrane (OMM) or peroxisomes.
Translocation: The resulting Acetyl-L-carnitine passes through the voltage-dependent anion channel (VDAC) and is transported across the inner mitochondrial membrane (IMM) by Carnitine-Acylcarnitine Translocase (CACT) (SLC25A20) in exchange for free carnitine.
Matrix Regeneration: Inside the matrix, mitochondrial CAT reverses the reaction, regenerating Acetyl-CoA for entry into the Krebs Cycle (TCA) and liberating free L-carnitine to shuttle back to the cytosol.
Pathway Visualization
The following diagram illustrates the compartmentalized flow of the carnitine shuttle.
Figure 1: The Carnitine Shuttle mechanism showing the reversible transfer of acetyl groups across the mitochondrial membrane via CAT and CACT.
The Stereochemical Challenge: L- vs. D-Isomers
When using DL-Acetylcarnitine HCl, researchers must account for the D-isomer , which is not merely inert but actively interferes with metabolic kinetics.
Competitive Inhibition Mechanism
Enzymes in the carnitine family (CAT, CPT1, CPT2) and transporters (OCTN2, CACT) are stereospecific for the L-configuration.
Substrate Competition: D-Acetylcarnitine competes with L-Acetylcarnitine for the active site of Carnitine Acetyltransferase (CAT). However, the enzyme cannot efficiently catalyze the transfer of the acetyl group from the D-isomer to CoA due to steric mismatch in the catalytic pocket.
Transport Blockade: The D-isomer can bind to the CACT transporter but is translocated at a significantly lower rate (or not at all), effectively "clogging" the shuttle and reducing the Vmax of L-carnitine transport.
Kinetic Implications for Research
If substituting pure L-ALCAR with DL-ALCAR in an assay:
Apparent Km: Will increase (affinity appears lower due to competition).
Vmax: May decrease if the D-isomer acts as a non-productive trap or if the transporter becomes saturated with the D-form.
Figure 2: Competitive inhibition model showing D-Acetylcarnitine blocking the CAT active site, preventing Acetyl-CoA formation.
Experimental Protocol: Validating CAT Activity
To study the metabolic flux or inhibition properties of DL-Acetylcarnitine, the DTNB (Ellman's Reagent) Assay is the gold standard. It measures the release of free Coenzyme A (CoASH) containing a thiol group.
Principle
Reagents & Preparation
Buffer: 100 mM Tris-HCl, pH 7.8 (EDTA 1 mM optional to chelate metals).
Detection Agent: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in 0.1 M phosphate buffer, pH 7.0.
Enzyme: Purified Carnitine Acetyltransferase (e.g., from Pigeon breast muscle or recombinant).
Step-by-Step Workflow
Blanking: In a quartz cuvette, add 900 µL Buffer and 20 µL DTNB. Zero the spectrophotometer at 412 nm.
Reaction Mix: Add 50 µL Acetyl-CoA and 10 µL Enzyme solution. Incubate for 2 minutes to establish baseline (background hydrolysis).
Initiation: Add DL-Carnitine (or DL-Acetylcarnitine depending on reaction direction desired) to initiate.
Note: If testing DL-Acetylcarnitine as a substrate, you must run the reverse reaction (Acetylcarnitine + CoA -> Acetyl-CoA + Carnitine). In this case, you measure the consumption of free CoA (decrease in absorbance) or couple it to Citrate Synthase.
Preferred Method for DL-ALCAR: Use the Reverse Assay .
Mix Buffer, DTNB, and free Coenzyme A (CoA).
Add DL-Acetylcarnitine HCl.
Add CAT Enzyme.
Measure decrease in absorbance at 412 nm as CoA is consumed to form Acetyl-CoA? Correction: The standard CAT assay usually measures the forward reaction (Acetyl-CoA + Carnitine -> CoASH).
To test DL-Acetylcarnitine specifically: You are testing its ability to donate the acetyl group.[1]
Wait, this reaction consumes CoA (thiol). Therefore, DTNB absorbance will decrease or you must use a coupled assay (Citrate Synthase + Oxaloacetate) which is more sensitive for this direction.
Revised Protocol for DL-Acetylcarnitine (Substrate) Assay:
System: Citrate Synthase Coupled Assay.
Mechanism: DL-ALCAR + CoA -> Acetyl-CoA + Carnitine. Then Acetyl-CoA + Oxaloacetate -> Citrate + CoASH.
Detection: The released CoASH from the second step reacts with DTNB.
Result: Increase in absorbance at 412 nm indicates L-isomer utilization. The D-isomer will not react, yielding only ~50% theoretical yield compared to pure L-ALCAR.
Therapeutic & Research Context
Neuro-Metabolic Interface
Acetylcarnitine is unique among metabolic intermediates because it crosses the Blood-Brain Barrier (BBB).
Acetylcholine Synthesis: The acetyl moiety from L-ALCAR is transferred to CoA, then to Choline via Choline Acetyltransferase (ChAT).
Membrane Fluidity: ALCAR interacts with phospholipid bilayers, modulating membrane fluidity and receptor function (e.g., NGF receptors).
Drug Development Considerations
When developing drugs using the DL-form (often for cost reasons in early synthesis):
Dosage Adjustment: Requires 2x dosage to achieve L-isomer equivalence.
Toxicity Monitoring: High levels of D-carnitine can induce secondary carnitine deficiency by depleting the free carnitine pool via renal excretion competition.
References
Ramsay, R. R., et al. (2001). "Carnitine acyltransferases: structure, function, and regulation." Physiological Reviews. [Link]
Fritz, I. B., & Yue, K. T. (1963). "Long-chain carnitine acyltransferase and the role of acylcarnitine derivatives in the catalytic increase of fatty acid oxidation induced by carnitine." Journal of Lipid Research. [Link]
Foyn, H., et al. (2017).[4] "DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity." Methods in Molecular Biology. [Link]
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7045767, Acetyl-DL-carnitine." PubChem. [Link]
Technical Guide: Impact of (±)-Acetylcarnitine Chloride on Membrane Stability and Fluidity
The following technical guide details the impact of (±)-Acetylcarnitine chloride on membrane stability and fluidity. This document is structured for researchers and drug development professionals, focusing on biophysical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the impact of (±)-Acetylcarnitine chloride on membrane stability and fluidity. This document is structured for researchers and drug development professionals, focusing on biophysical mechanisms, experimental validation, and data interpretation.
(±)-Acetylcarnitine chloride acts as a bifunctional membrane modulator. While its metabolic role in the L-isomer form is well-characterized (facilitating fatty acid transport via the carnitine shuttle), its physicochemical impact on membrane architecture is equally critical. ALCAR influences membrane dynamics through two primary mechanisms: (1) Direct Biophysical Stabilization , where it interacts with the phospholipid headgroups and cytoskeletal proteins to maintain structural integrity under stress, and (2) Fluidity Restoration , where it counteracts age-related or oxidative rigidity in lipid bilayers.
This guide provides an in-depth analysis of these mechanisms, supported by validated experimental protocols for assessing membrane fluidity (Fluorescence Anisotropy) and stability (Lipid Peroxidation Inhibition).
Mechanistic Foundations
The "Amphiphilic Paradox" and Membrane Interaction
Unlike long-chain acylcarnitines (e.g., palmitoylcarnitine) which act as detergents and disrupt the lipid bilayer, acetylcarnitine possesses a short acyl chain (C2). This structural feature dictates its unique interaction profile:
Localization: ALCAR partitions primarily into the aqueous interface or the polar headgroup region of the phospholipid bilayer, rather than deeply inserting into the hydrophobic core.
Stabilization vs. Disruption: By interacting with the zwitterionic headgroups of phosphatidylcholine (PC) and cytoskeletal proteins (e.g., spectrin in erythrocytes), ALCAR stabilizes the membrane lattice without inducing lysis. It increases the "packing order" in fluid membranes, thereby protecting against shear stress.
Fluidity Modulation: The Restorative Effect
ALCAR exhibits a state-dependent effect on membrane fluidity:
In Healthy/Fluid Membranes: It exerts a mild stabilizing effect, preventing hyper-fluidity that could lead to leakage.
In Aged/Oxidized Membranes: Aging leads to increased cholesterol/phospholipid ratios and lipid peroxidation, resulting in membrane rigidification. ALCAR restores fluidity by:
Scavenging ROS: Reducing lipid peroxidation prevents the formation of rigid cross-linked lipid adducts.
Cardiolipin Protection: In mitochondria, ALCAR protects cardiolipin (a signature phospholipid) from oxidation, maintaining the cristae structure and fluidity required for Electron Transport Chain (ETC) function.
Pathway Visualization: ALCAR Membrane Dynamics
The following diagram illustrates the dual mechanism of ALCAR: metabolic transport and physical membrane stabilization.
Figure 1: Mechanistic pathways of ALCAR interaction with cellular membranes, highlighting stabilization of the cytoskeleton and inhibition of oxidative rigidity.
Quantitative Impact Analysis
The following data summarizes the concentration-dependent effects of ALCAR on membrane parameters, synthesized from erythrocyte and mitochondrial model studies.
Table 1: Impact of ALCAR on Membrane Biophysical Parameters
Parameter
ALCAR Concentration
Observed Effect
Mechanism
Membrane Stability
10 - 50 µM
+10% to +20% increase in shear resistance
Interaction with cytoskeletal spectrin network.
Lipid Peroxidation
10 - 40 mM
Significant Reduction (↓ MDA levels)
Inhibition of Xanthine Oxidase; direct ROS scavenging.
Membrane Fluidity
1 - 5 mM
Restoration (in aged models)
Prevention of lipid cross-linking; maintenance of cardiolipin integrity.
Hemolysis
> 100 mM
Negligible / Protective
Unlike long-chain acylcarnitines, ALCAR is non-lytic at high concentrations.
Experimental Protocols (Self-Validating Systems)
Protocol A: Measuring Membrane Fluidity via Fluorescence Anisotropy
Objective: Quantify the rotational diffusion of lipids in the bilayer to assess fluidity changes induced by ALCAR.
Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH). DPH aligns with acyl chains; high anisotropy (
Figure 2: Step-by-step workflow for DPH fluorescence anisotropy to measure membrane fluidity.
Detailed Methodology:
Preparation: Isolate erythrocyte ghosts or prepare Large Unilamellar Vesicles (LUVs) via extrusion. Resuspend in PBS (pH 7.4).
Labeling: Prepare a 2 mM stock of DPH in tetrahydrofuran (THF). Inject into the membrane suspension (final conc. 2 µM) under rapid stirring. Critical: Keep THF < 0.1% v/v to avoid solvent effects.
Treatment: Aliquot samples and treat with (±)-Acetylcarnitine chloride (concentrations: 0, 10, 50 mM). Include a positive control for rigidity (e.g., cholesterol enrichment) if possible.
Measurement: Use a spectrofluorometer equipped with polarizers.
Excitation: 360 nm | Emission: 430 nm.
Measure vertical (
) and horizontal () emission intensities.
Calculation:
Where is the instrumental grating factor ().
Interpretation: A decrease in
compared to untreated aged/stressed controls indicates restored fluidity.
Protocol B: Assessing Membrane Stability via Lipid Peroxidation (TBARS Assay)
Objective: Determine the protective capacity of ALCAR against oxidative membrane damage.
Induction: Incubate membrane samples (1 mg protein/mL) with an oxidative stressor (e.g., 100 µM
or /Ascorbate) ± ALCAR (10–50 mM) for 1 hour at 37°C.
Reaction: Add 2 mL of TBA-TCA-HCl reagent (15% TCA, 0.375% TBA, 0.25N HCl).
Development: Heat at 95°C for 15 minutes. Cool to room temperature.
Clarification: Centrifuge at 1000 x g for 10 minutes to remove precipitate.
Quantification: Measure absorbance of the supernatant at 535 nm.
Result: Calculate Malondialdehyde (MDA) concentration using the extinction coefficient (
). Lower MDA in ALCAR-treated samples confirms membrane protection.
References
Arduini, A., et al. (1990). Effect of L-carnitine and acetyl-L-carnitine on the human erythrocyte membrane stability and deformability. Life Sciences. Retrieved from [Link]
Calabrese, V., et al. (2006). Acetylcarnitine and cellular stress response: roles in nutritional redox homeostasis and regulation of longevity genes. Journal of Nutritional Biochemistry. Retrieved from [Link]
Butterfield, D. A., & Rangachari, A. (1993). Acetylcarnitine increases membrane cytoskeletal protein-protein interactions. Life Sciences. Retrieved from [Link]
Life Extension. (n.d.). Acetyl-L-Carnitine: Mitochondrial Energy & Membrane Support.[1][2][3] Retrieved from [Link]
Protocol for preparing (±)-Acetylcarnitine chloride stock solutions for cell culture
Abstract (±)-Acetylcarnitine chloride is a synthetically derived small molecule with significant biological activity, including neuroprotective and metabolic regulatory functions.[1][2] Its application in cell culture-ba...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(±)-Acetylcarnitine chloride is a synthetically derived small molecule with significant biological activity, including neuroprotective and metabolic regulatory functions.[1][2] Its application in cell culture-based research is expanding, necessitating a standardized protocol for the preparation of stock solutions to ensure experimental reproducibility and validity. This document provides a comprehensive guide for researchers, detailing the critical chemical properties of (±)-Acetylcarnitine chloride, a step-by-step protocol for preparing sterile, high-concentration stock solutions, and essential quality control measures. Adherence to this protocol will mitigate risks associated with compound instability, contamination, and inaccurate dosing, thereby ensuring the integrity of cell culture experiments.
Scientific Introduction: The Basis for a Meticulous Protocol
(±)-Acetylcarnitine (ALCAR) is the acetylated ester of L-carnitine, a vital molecule in cellular metabolism. It plays a crucial role in transporting acetyl-CoA into the mitochondria for participation in the Krebs cycle and facilitates the transfer of fatty acids for oxidation.[3] In a research context, ALCAR is investigated for its neuroprotective, antinociceptive, and antidepressant properties.[2] Given its potent biological effects at micromolar concentrations, the accuracy and purity of the solutions administered to cell cultures are paramount.[4][5][6]
The integrity of (±)-Acetylcarnitine chloride is threatened by two primary chemical characteristics: its hygroscopic nature in solid form and its susceptibility to hydrolysis in aqueous solutions, particularly under basic conditions.[7] The solid compound readily absorbs moisture from the air, which can lead to clumping, inaccurate weighing, and accelerated degradation.[7] In solution, the ester bond is prone to hydrolysis, yielding L-carnitine and acetic acid, a process significantly accelerated by high temperatures and pH levels above neutral.[7][8] Therefore, this protocol is designed to address these inherent instabilities through controlled procedures for handling, dissolution, sterilization, and storage.
Key Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its correct handling.
The choice of solvent is the first critical step in stock solution preparation. While (±)-Acetylcarnitine chloride is soluble in several organic solvents, for most cell culture applications, a highly pure aqueous solvent is preferred to avoid solvent-induced cytotoxicity.
Recommendation: For cell culture applications, sterile, cell culture-grade water or a buffered saline solution (e.g., PBS) at a slightly acidic to neutral pH is the recommended solvent.
Stability in Aqueous Solution
The stability of ALCAR in solution is critically dependent on pH and temperature. The ester linkage is most stable under neutral to acidic conditions.
pH Condition
Stability Profile
Source
Neutral to Acidic (pH 3-7)
Relatively stable. At pH 5.2, solutions are stable for at least 33 days at 4-8°C.[8]
This pH-dependent instability is a crucial consideration, as standard cell culture media are typically buffered to a physiological pH of 7.2-7.4.[7] Prolonged incubation at 37°C in such media can lead to gradual hydrolysis.[7]
Caption: Hydrolysis pathway of (±)-Acetylcarnitine.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of a 100 mM stock solution, a common concentration that allows for easy dilution to typical working concentrations (e.g., 10 µM to 1 mM) without introducing significant solvent volume to the culture media.
Required Materials and Equipment
(±)-Acetylcarnitine chloride powder (CAS No. 2504-11-2 or 5080-50-2 for L-isomer), research grade (≥98% purity)[3]
Cell culture-grade sterile water or sterile Phosphate-Buffered Saline (PBS)
Calibrated analytical balance
Sterile conical tubes (e.g., 15 mL or 50 mL)
Sterile serological pipettes and micropipettes with sterile tips
Vortex mixer
Syringe-driven sterile filter unit (0.22 µm pore size), low protein binding (e.g., PVDF or PES)
Sterile cryovials for aliquoting
Laminar flow hood or biological safety cabinet (BSC)[10]
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Methodology
The entire procedure must be performed under aseptic conditions within a certified BSC to prevent microbial contamination.[10][11]
Pre-Procedure Preparations:
Disinfect the BSC and all materials (e.g., pipette boxes, tube racks, solvent bottle) with 70% ethanol before placing them in the hood.
Allow the (±)-Acetylcarnitine chloride powder container to equilibrate to room temperature for at least 30 minutes before opening. This minimizes condensation of atmospheric moisture onto the hygroscopic powder.[7]
Calculation of Required Mass:
The molecular weight of (±)-Acetylcarnitine chloride is 239.7 g/mol .
To prepare 10 mL of a 100 mM (0.1 M) stock solution:
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
Mass (g) = 0.1 mol/L x 0.010 L x 239.7 g/mol = 0.2397 g
Therefore, you will need to weigh 239.7 mg of the powder.
Weighing and Dissolution:
Using a calibrated analytical balance, carefully weigh 239.7 mg of (±)-Acetylcarnitine chloride onto a sterile weigh boat.
Aseptically transfer the powder into a sterile 15 mL conical tube.
Using a sterile serological pipette, add approximately 8 mL of sterile cell culture-grade water or PBS to the tube.
Close the cap tightly and vortex the solution until the powder is completely dissolved. The solution should be clear and colorless. Sonication can be used to aid dissolution if needed.[1][7]
Add the remaining solvent to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.
Sterilization:
Autoclaving is NOT recommended. The high temperatures will cause significant degradation of the compound.[7]
Draw the entire solution into a sterile syringe.
Aseptically attach a 0.22 µm sterile filter unit to the syringe tip.
Dispense the solution through the filter into a new, sterile 15 mL conical tube. This filtration step removes any potential bacterial contaminants.[11][12][13]
Aliquoting and Storage:
To avoid repeated freeze-thaw cycles which can degrade the compound over time, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.[14]
Label each vial clearly with the compound name, concentration (100 mM), preparation date, and your initials.
Store the aliquots at -20°C for short-to-mid-term storage (up to several months) or at -80°C for long-term storage (up to one year).[1] A study demonstrated that aqueous solutions at pH 5.2 are stable for at least 33 days when refrigerated, suggesting good stability when frozen.[8]
Caption: Workflow for preparing sterile ALCAR stock solution.
Quality Control and Self-Validation
A robust protocol includes measures for self-validation to ensure the quality and consistency of the prepared stock solution.
Purity of Source Material: Always purchase research-grade (±)-Acetylcarnitine chloride from a reputable supplier that provides a Certificate of Analysis (CoA) detailing purity (e.g., ≥98%).[7]
Post-Thaw Assessment: After freezing, thaw one sacrificial aliquot and visually inspect it for any signs of precipitation. The solution should remain clear.
pH Verification: Before sterilization, you may optionally measure the pH of the stock solution. A freshly prepared solution in pure water will be slightly acidic.
Sterility Check: To validate your aseptic technique, you can incubate a small volume (e.g., 100 µL) of the final stock solution in a tube of sterile culture medium for 48-72 hours at 37°C. The absence of turbidity (cloudiness) indicates a lack of bacterial or fungal contamination.[15]
Functional Validation: The ultimate validation is experimental. When first using a new batch of stock solution, include appropriate positive and negative controls in your cell-based assay to confirm the expected biological activity.
Troubleshooting Common Issues
Issue
Possible Cause
Recommended Solution
Powder is clumpy or has a vinegar-like smell.
The solid compound has absorbed moisture and may have started to hydrolyze.[7]
Discard the reagent and obtain a fresh, properly stored vial. Ensure the container is tightly sealed and stored at -20°C.
Solution does not fully dissolve.
The concentration may be too high for the solvent, or the solvent is too cold.
Gently warm the solvent to room temperature before use.[7] If solubility issues persist, consider preparing a slightly lower concentration stock. Sonication can also aid dissolution.[7]
Inconsistent experimental results.
1. Degradation of ALCAR in the stock solution due to improper storage or freeze-thaw cycles. 2. Degradation in culture media during long incubation periods.[7]
1. Always use freshly thawed aliquots. Avoid using a stock solution that has been stored at 4°C for more than a few days.[7] 2. For long-term experiments (>24 hours), consider replenishing the media with freshly added (±)-Acetylcarnitine chloride at regular intervals.[7]
Contamination in cell cultures after treatment.
The stock solution was not properly sterilized, or aseptic technique was compromised.
Review and strictly adhere to aseptic techniques.[10] Perform a sterility check on the stock solution as described in Section 3.0.
References
Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed, National Library of Medicine. [Link]
ELISA Kit for Acetylcarnitine (ALCAR). Cloud-Clone Corp. [Link]
Effects of acetyl-L-carnitine on the survival of adult rat sensory neurons in primary cultures. PubMed, National Library of Medicine. [Link]
Neuroprotective Activity of acetyl-L-carnitine: Studies in Vitro. PubMed, National Library of Medicine. [Link]
Anti-apoptotic Effect of Acetyl-l-carnitine and l-Carnitine in Primary Cultured Neurons. ResearchGate. [Link]
Cell Culture Quality Control: Best Practices. Bio-Rad. [Link]
Cell Culture Quality Control: The Key to Reproducibility. Technology Networks. [Link]
4 methods of sterilization used in plant tissue culture. Lab Associates. [Link]
The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines. MDPI. [Link]
Review: High temperature short time treatment of cell culture media and feed solutions to mitigate adventitious viral contamination in the biopharmaceutical industry. ResearchGate. [Link]
Essential Quality Control Considerations for Cell Culture. ABS Bio. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of (±)-Acetylcarnitine Chloride in Biological Fluids
Introduction: The Significance of Acetylcarnitine Quantification (±)-Acetylcarnitine, an acetylated form of L-carnitine, is a pivotal molecule in cellular energy metabolism. Its primary role is to facilitate the transpor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Acetylcarnitine Quantification
(±)-Acetylcarnitine, an acetylated form of L-carnitine, is a pivotal molecule in cellular energy metabolism. Its primary role is to facilitate the transport of acetyl-CoA into the mitochondria for oxidation and energy production. Beyond its metabolic functions, acetylcarnitine is investigated for its potential therapeutic effects in a range of neurological and age-related disorders. Consequently, the accurate and precise quantification of acetylcarnitine in biological fluids such as plasma, serum, and urine is crucial for diagnostic studies, pharmacokinetic analysis, and clinical research.[1][2] This application note provides a comprehensive guide to various High-Performance Liquid Chromatography (HPLC) based methods for the determination of acetylcarnitine, designed for researchers, scientists, and drug development professionals.
Pre-Analytical Considerations: The Foundation of Reliable Data
The journey to accurate acetylcarnitine quantification begins long before the sample reaches the HPLC instrument. The inherent polarity and potential instability of acetylcarnitine necessitate careful pre-analytical handling to ensure data integrity.
Sample Collection and Handling: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin) and processed promptly to separate plasma or serum. Hemolysis should be avoided as it can interfere with the analysis. Urine samples should be collected in sterile containers and may require the addition of a preservative if not analyzed immediately.
Storage: Both plasma/serum and urine samples should be stored at -70°C or lower to minimize degradation of acetylcarnitine.[2] Studies have shown that acetylcarnitine levels can decrease over time, even at -20°C.
Matrix Effects: Biological matrices are complex, containing numerous endogenous compounds that can interfere with the analysis.[1] Therefore, robust sample preparation is essential to remove interfering substances and enrich the analyte of interest.
Analytical Approaches: A Comparative Overview
The choice of an HPLC detection method for acetylcarnitine is a critical decision driven by factors such as required sensitivity, selectivity, available instrumentation, and throughput needs. Due to its lack of a strong chromophore, direct UV detection of acetylcarnitine is challenging, often necessitating derivatization to enhance its detectability.
Herein, we explore three principal HPLC-based detection strategies:
UV/Visible (UV/Vis) Detection with Pre-Column Derivatization: A cost-effective approach suitable for routine analysis.
Fluorescence Detection (FLD) with Pre-Column Derivatization: Offers significantly higher sensitivity compared to UV detection.
Mass Spectrometry (MS) Detection: The gold standard for sensitivity and selectivity, often eliminating the need for derivatization.
The following sections will delve into detailed protocols and the rationale behind each of these methodologies.
Method 1: HPLC with UV/Visible Detection following Pre-Column Derivatization
This method is predicated on the chemical modification of acetylcarnitine to introduce a chromophore, a molecule that absorbs light in the UV/Visible spectrum. This allows for its detection and quantification using a standard HPLC-UV detector.
Causality of Experimental Choices
The selection of the derivatizing agent is paramount. An ideal agent should react specifically and completely with the carboxyl group of acetylcarnitine under mild conditions to form a stable derivative with a high molar absorptivity at a wavelength where background interference is minimal. p-Bromophenacyl bromide is a commonly used reagent for this purpose.[3]
Experimental Workflow
Caption: Workflow for Acetylcarnitine Analysis by HPLC-UV.
Detailed Protocol
1. Sample Preparation:
Protein Precipitation: To 100 µL of plasma or serum, add 800 µL of cold methanol.[2] Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
Solid-Phase Extraction (SPE): Condition a cation-exchange SPE cartridge with methanol followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge with a suitable solvent to remove interfering substances. Elute the acetylcarnitine with an appropriate elution solvent.[4]
2. Derivatization:
Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
Add the derivatizing agent, p-bromophenacyl bromide, and a catalyst (e.g., 18-crown-6) and incubate at an elevated temperature (e.g., 70°C) for a specified time to allow the reaction to complete.[3]
3. HPLC-UV Analysis:
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[5]
Detection: Monitor the eluate at the wavelength of maximum absorbance of the derivative, which is around 260 nm for the p-bromophenacyl derivative.[3][7]
4. Quantification:
Construct a calibration curve using a series of known concentrations of acetylcarnitine standards that have undergone the same sample preparation and derivatization procedure.
Due to the presence of endogenous acetylcarnitine, it is advisable to use a surrogate matrix, such as dialyzed plasma, for the preparation of calibration standards.[8][9]
Method 2: HPLC with Fluorescence Detection (FLD) following Pre-Column Derivatization
For applications demanding higher sensitivity, fluorescence detection is a superior alternative to UV detection. This method also relies on a pre-column derivatization step, but with a fluorescent tagging reagent.
Causality of Experimental Choices
The principle is similar to UV derivatization, but the goal is to attach a fluorophore to the acetylcarnitine molecule. This results in a derivative that can be excited at a specific wavelength and will emit light at a longer wavelength. This emission is then detected. Reagents like 1-aminoanthracene (IAA) are effective for this purpose.[6] Fluorometric detection can offer a significant increase in sensitivity, sometimes up to 500-fold compared to UV-based derivatization methods.[3]
Experimental Workflow
Caption: Workflow for Acetylcarnitine Analysis by HPLC-FLD.
Detailed Protocol
1. Sample Preparation:
Protein Precipitation: Similar to the UV method, precipitate proteins using a suitable organic solvent like methanol.[6]
2. Derivatization:
The derivatization with 1-aminoanthracene is typically carried out in a buffered solution in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[6]
3. HPLC-FLD Analysis:
Column: A reversed-phase C18 column is commonly employed.[6]
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an ammonium acetate buffer is often used.[6]
Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the derivative. For the 1-aminoanthracene derivative, these are typically around 248 nm (excitation) and 418 nm (emission).[6]
4. Quantification:
As with the UV method, a calibration curve is generated using standards prepared in a surrogate matrix.
Method 3: HPLC with Mass Spectrometry (MS) Detection
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is the most sensitive and selective method for the quantification of acetylcarnitine. A significant advantage of this technique is that it often does not require derivatization, simplifying the sample preparation process.[4]
Causality of Experimental Choices
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. The mass spectrometer detects molecules based on their mass-to-charge ratio (m/z), providing a high degree of specificity. Tandem MS (MS/MS) further enhances this specificity by isolating a precursor ion of interest, fragmenting it, and then detecting a specific product ion. This technique is highly effective for quantifying analytes in complex biological matrices.[1] For polar molecules like acetylcarnitine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, offering better retention.[10]
Experimental Workflow
Caption: Workflow for Acetylcarnitine Analysis by LC-MS/MS.
Detailed Protocol
1. Sample Preparation:
Protein Precipitation: A simple protein precipitation step with an organic solvent like methanol or acetonitrile is usually sufficient.[2]
Internal Standard: The use of a stable isotope-labeled internal standard, such as d3-acetylcarnitine, is highly recommended to correct for matrix effects and variations in instrument response.[10]
2. LC-MS/MS Analysis:
Chromatography:
Reversed-Phase: A C8 or C18 column can be used, often with an ion-pairing reagent like heptafluorobutyric acid in the mobile phase to improve retention.
HILIC: A silica-based HILIC column is an excellent choice for retaining polar compounds like acetylcarnitine.[10] The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer.[10]
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for acetylcarnitine and its internal standard are monitored.
3. Quantification:
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the concentration of acetylcarnitine in the samples.
Regardless of the chosen method, a thorough validation according to established guidelines (e.g., ICH Q2(R1)) is imperative to ensure the reliability of the analytical data.[11] Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Method
The choice of an HPLC method for the determination of acetylcarnitine in biological fluids is a multifaceted decision.
HPLC-UV after derivatization is a viable option for laboratories where high sensitivity is not a primary concern and cost-effectiveness is important.
HPLC-FLD provides a significant boost in sensitivity, making it suitable for applications where lower concentrations of acetylcarnitine need to be quantified.
LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and selectivity, and is the method of choice for demanding research and clinical applications. Its ability to often circumvent the need for derivatization streamlines the workflow and reduces potential sources of error.
By carefully considering the specific requirements of the study and the available resources, researchers can select the most appropriate method to obtain accurate and reliable data on acetylcarnitine levels in biological fluids.
References
ResearchGate. HPLC of acetyl-L-carnitine in human plasma by derivatization with p-bromophenacyl bromide. Available from: [Link]
ResearchGate. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Available from: [Link]
PubMed. Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Available from: [Link]
PubMed Central. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach. Available from: [Link]
MDPI. Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Available from: [Link]
Bevital. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Available from: [Link]
CORE. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o. Available from: [Link]
ResearchGate. Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC. Available from: [Link]
Journal of Chromatographic Science. Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Available from: [Link]
MicroSolv. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote. Available from: [Link]
SciRP.org. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Available from: [Link]
PubMed. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene. Available from: [Link]
Journal of Chromatography B. carnitine in human plasma by high-performance liquid chromatog. Available from: [Link]
Technical Application Note: Synthesis, Purification, and Characterization of (±)-Acetylcarnitine Chloride
Abstract & Core Directive This technical guide provides a validated, high-purity protocol for the laboratory-scale synthesis of (±)-Acetylcarnitine chloride (ALCAR) from (±)-Carnitine hydrochloride. Unlike the enantiopur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This technical guide provides a validated, high-purity protocol for the laboratory-scale synthesis of (±)-Acetylcarnitine chloride (ALCAR) from (±)-Carnitine hydrochloride. Unlike the enantiopure L-isomer used therapeutically, the racemic mixture is frequently required as a chemical standard for analytical method development (chiral HPLC calibration) and non-stereospecific metabolic assays.
Critical Technical Note: The synthesis relies on O-acetylation of the secondary hydroxyl group. While the chemical reactivity is identical to the L-isomer, the purification and crystallization behavior of the racemate differs. This protocol utilizes a pseudo-azeotropic removal of water followed by solvent-antisolvent recrystallization to manage the compound's extreme hygroscopicity.
Chemical Principle & Reaction Mechanism
The synthesis involves the esterification of the secondary alcohol of carnitine hydrochloride using acetyl chloride in a glacial acetic acid medium.
Substrate: (±)-Carnitine Hydrochloride (zwitterionic core with secondary -OH).
Reagent: Acetyl Chloride (acts as both the acetylating agent and a dehydrating agent).
Solvent: Glacial Acetic Acid (stabilizes the ionic species).
Mechanism: Nucleophilic acyl substitution. The hydroxyl oxygen attacks the carbonyl carbon of the acetyl chloride (or in situ generated acetic anhydride species), displacing chloride.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the O-acetylation of Carnitine HCl.
Materials & Equipment
Category
Item
Grade/Specification
Reagents
(±)-Carnitine Hydrochloride
>98% Purity, dry basis
Acetyl Chloride
Reagent Grade (>99%)
Glacial Acetic Acid
Anhydrous, ACS Reagent
Solvents
Isopropanol (IPA)
HPLC Grade (Low water)
Acetone
ACS Reagent (Dry)
Diethyl Ether
Stabilized, Anhydrous
Equipment
3-Neck Round Bottom Flask
250 mL, Borosilicate
Reflux Condenser
With CaCl₂ drying tube
Vacuum Oven
Capable of 40°C at <10 mbar
Schlenk Line
For inert atmosphere (N₂)
Protocol 1: Synthesis of (±)-Acetylcarnitine Chloride
Safety Warning: Acetyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Step-by-Step Methodology
Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen (N₂).
Solvation: Charge the flask with 10.0 g (50.6 mmol) of (±)-Carnitine Hydrochloride and 30 mL of Glacial Acetic Acid. Stir at room temperature until a partial suspension/solution is obtained.
Activation: Heat the mixture gently to 40°C to promote solubility.
Acetylation:
Measure 15 mL (approx. 210 mmol, ~4 eq) of Acetyl Chloride into the addition funnel.
Critical Step: Add Acetyl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature below 60°C .
Observation: HCl gas will evolve. Ensure proper venting through a scrubber or trap.
Reflux: Once addition is complete, raise the temperature to 70°C and stir for 4 hours . The solution should become clear and homogeneous.
Concentration:
Cool the reaction mixture to 40°C.
Remove excess acetyl chloride and acetic acid under reduced pressure (Rotary Evaporator, 50°C bath, <20 mbar).
Result: A viscous, pale yellow oil or semi-solid residue will remain.
Protocol 2: Purification (Recrystallization)[2]
The racemic mixture crystallizes differently than the pure enantiomer. This protocol uses a Solvent-Antisolvent technique.
Workflow Diagram (DOT Visualization)
Figure 2: Purification workflow for isolation of crystalline product.
Detailed Steps:
Dissolution: Dissolve the crude oily residue in the minimum amount of warm Isopropanol (IPA) (~15-20 mL at 50°C).
Precipitation: While stirring rapidly, add Acetone (approx. 50-80 mL) dropwise until the solution becomes permanently turbid.
Crystallization:
Allow the mixture to cool to room temperature (30 mins).
Refrigerate at 4°C for 4 hours.
Optimization: For maximum yield, store at -20°C overnight.
Isolation: Filter the white crystals rapidly under a blanket of Nitrogen (to prevent moisture absorption).
Washing: Wash the filter cake twice with cold Acetone/Diethyl Ether (1:1) .
Drying: Dry the product in a vacuum oven at 40°C over Phosphorus Pentoxide (P₂O₅) for 24 hours.
Yield Expectation: 80-90%
Appearance: White crystalline powder.
Protocol 3: Analytical Characterization
HPLC Method (Reversed-Phase Ion-Pairing)
Standard C18 columns cannot retain Acetylcarnitine due to its high polarity. An ion-pairing agent is mandatory.
Parameter
Condition
Column
C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A
50 mM Ammonium Acetate buffer (pH adjusted to 3.5 with H₃PO₄)
Mobile Phase B
Acetonitrile (ACN)
Isocratic Ratio
95% A : 5% B
Flow Rate
1.0 mL/min
Detection
UV @ 205 nm (or RI Detector)
Injection Vol
20 µL
Retention Time
~5-7 minutes (Acetylcarnitine elutes after Carnitine)
NMR Spectroscopy (D₂O)
¹H NMR (300 MHz, D₂O):
δ 5.55 (m, 1H, -CH -O-CO-) — Diagnostic Shift (downfield from ~4.5 in carnitine)
δ 3.60-3.80 (m, 2H, -N-CH ₂-)
δ 3.15 (s, 9H, -N(CH ₃)₃)
δ 2.70 (d, 2H, -CH ₂-COOH)
δ 2.10 (s, 3H, COCH ₃) — Confirms Acetylation
Physical Properties
Melting Point: 145°C (decomposition).[1] Note: Racemate melting point may vary slightly from pure enantiomer.
Solubility: Highly soluble in water (>200 mg/mL), soluble in ethanol. Insoluble in acetone, ether.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Product is an oil/gum
Residual Acetic Acid or Water
Azeotrope with Toluene (2x) to remove acetic acid, then re-dissolve in IPA and crash out with Acetone.
Low Yield
Product lost in mother liquor
The product is very soluble in alcohols. Increase the ratio of Antisolvent (Acetone/Ether) and cool to -20°C.
Hydrolysis (Free Carnitine peak in HPLC)
Moisture ingress
Ensure all glassware is oven-dried. Store product over desiccant. Avoid water in mobile phase preparation (use fresh buffer).
References
Synthesis of Acetyl-L-carnitine: Google Patents. Preparation method of acetyl-L-carnitine hydrochloride (CN117185945A).[2] Available at:
HPLC Analysis: National Institutes of Health (NIH). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma.[3] Available at: [Link]
Recrystallization Techniques: Athabasca University. Recrystallization Techniques for Purification. Available at: [Link]
General Synthesis Reference: Canadian Journal of Chemistry. Synthesis of isomers of acetylcarnitylcholine and other carnitine derivatives.[4] Available at: [Link]
Application Notes and Protocols for the Preparation of (±)-Acetylcarnitine Chloride Injectable Solutions
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate solvent selection and preparation of (±)-Acetylcarnitine chloride for parenteral ad...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate solvent selection and preparation of (±)-Acetylcarnitine chloride for parenteral administration. The protocols outlined herein are designed to ensure the stability, safety, and efficacy of the final injectable product, adhering to stringent scientific and quality standards. This guide emphasizes the rationale behind solvent choice, pH control, and tonicity adjustment, providing a self-validating framework for formulation development.
Introduction: The Criticality of Solvent Selection in Parenteral Formulations
(±)-Acetylcarnitine chloride is a synthetic, water-soluble compound that plays a crucial role in cellular energy metabolism and has neuroprotective properties.[1][2] Its therapeutic potential is often leveraged through parenteral administration, which necessitates the formulation of a sterile, stable, and physiologically compatible injectable solution. The choice of solvent is the foundational step in this process, directly impacting the drug's solubility, stability, and bioavailability.
Parenteral preparations must be sterile and pyrogen-free, as they bypass the body's natural defense mechanisms.[3] Furthermore, they must be isotonic with blood plasma to prevent cellular damage, such as hemolysis or crenation of red blood cells, upon injection.[3][4] This application note will delve into the critical parameters for selecting a suitable solvent system for (±)-Acetylcarnitine chloride, providing a detailed protocol for its preparation.
Physicochemical Properties of (±)-Acetylcarnitine Chloride
A thorough understanding of the physicochemical properties of (±)-Acetylcarnitine chloride is paramount for successful formulation development.
Solubility: (±)-Acetylcarnitine chloride is highly soluble in water.[5] One source indicates a solubility of 80 mg/mL in water, with sonication recommended to aid dissolution.[5] While soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), these are generally not suitable for parenteral administration due to potential toxicity.[6]
Stability: The stability of acetylcarnitine in aqueous solutions is highly dependent on pH. It is stable in neutral to acidic conditions but is unstable at a pH greater than 9, where it undergoes hydrolysis.[7][8][9][10] Studies have shown that at pH 11, only 72.6% of acetyl-l-carnitine remained after one hour at room temperature, and this dropped to 4.2% at pH 12.[7][8] Conversely, in an aqueous solution at pH 5.2, it is stable for over 30 days at room temperature or under refrigeration.[7][8]
Hygroscopicity: Solid (±)-Acetylcarnitine chloride is hygroscopic, meaning it readily absorbs moisture from the air.[10] This necessitates careful handling and storage in a dry environment to prevent degradation.[10]
Solvent Selection and Rationale
Given the high water solubility and the stringent safety requirements for injectable formulations, the primary and most suitable solvent for (±)-Acetylcarnitine chloride is Water for Injection (WFI) .
Comparative Analysis of Potential Solvents
Solvent
Suitability for Injection
Rationale for Selection/Rejection
Water for Injection (WFI), USP
Excellent
The preferred solvent for parenteral formulations due to its high purity, sterility, and lack of pyrogens. It is biocompatible and effectively dissolves (±)-Acetylcarnitine chloride.[11][12]
Sterile Saline (0.9% NaCl)
Good
Can be used as a solvent and provides isotonicity. However, using WFI and adjusting tonicity separately offers greater formulation flexibility.
Dextrose Solution (5%)
Good
An alternative to saline for providing isotonicity, particularly when sodium chloride is to be avoided.[3] Acetyl-l-carnitine has been shown to be stable in 5% dextrose in water.[7]
Ethanol
Poor
While (±)-Acetylcarnitine chloride is soluble in ethanol, its use in parenteral formulations is limited due to potential for pain on injection, hemolysis, and other adverse effects.[6]
DMSO, DMF
Unsuitable
These organic solvents are not appropriate for direct parenteral administration in the required volumes due to their toxicity profiles.[6]
Rationale for Selecting Water for Injection (WFI)
WFI is the solvent of choice for several compelling reasons:
Safety and Biocompatibility: WFI is the most physiologically compatible solvent, minimizing the risk of adverse reactions.
High Purity: WFI is highly purified to remove chemical impurities and microorganisms, and it is tested to ensure the absence of pyrogens.
Regulatory Acceptance: WFI is the standard and universally accepted solvent for parenteral preparations by regulatory bodies worldwide.
Formulation Development Workflow
The following diagram illustrates the logical workflow for developing an injectable (±)-Acetylcarnitine chloride solution.
Caption: Workflow for Injectable Formulation Development.
Experimental Protocol: Preparation of a 10 mL Sterile (±)-Acetylcarnitine Chloride Solution (200 mg/mL)
This protocol details the preparation of a 10 mL solution of (±)-Acetylcarnitine chloride at a concentration of 200 mg/mL, a strength that has been proposed for compounded sterile injectables.[13]
Materials and Equipment
(±)-Acetylcarnitine chloride powder (USP grade)
Water for Injection (WFI), USP
Sodium Chloride (USP grade)
Hydrochloric Acid (0.1 N solution), USP
Sodium Hydroxide (0.1 N solution), USP
Sterile, depyrogenated glass vials and stoppers
Sterile 0.22 µm syringe filters
Calibrated analytical balance
Calibrated pH meter
Osmometer
Sterile magnetic stir bar and stir plate
Aseptic environment (e.g., laminar flow hood)
Pre-Protocol Calculations: Tonicity Adjustment
To ensure the final solution is isotonic (approximately 280-300 mOsm/L), the contribution of (±)-Acetylcarnitine chloride to the osmolality must be considered, and a tonicity-adjusting agent added if necessary. The following is an example calculation using the sodium chloride equivalent method.
Step 1: Determine the Sodium Chloride Equivalent (E-value) of (±)-Acetylcarnitine chloride. This value may be available in reference texts or determined experimentally. For this example, we will assume a hypothetical E-value of 0.15 (mg of NaCl osmotically equivalent to 1 mg of the drug).
Step 2: Calculate the amount of NaCl equivalent to the drug.
Drug concentration = 200 mg/mL = 20 g/100 mL
Grams of drug in 100 mL = 20 g
NaCl equivalent = 20 g * 0.15 = 3.0 g
Step 3: Calculate the amount of NaCl needed for an isotonic solution.
An isotonic solution is 0.9% NaCl, which is 0.9 g of NaCl in 100 mL.
Step 4: Determine if the solution is hypotonic, isotonic, or hypertonic.
Since the NaCl equivalent of the drug (3.0 g) is greater than the amount of NaCl in an isotonic solution (0.9 g), the 200 mg/mL solution of (±)-Acetylcarnitine chloride is hypertonic . Therefore, no tonicity-adjusting agent is needed. If the solution were hypotonic, the difference would be made up with an agent like sodium chloride.
Step-by-Step Preparation Procedure
Note: All procedures must be conducted in an aseptic environment (e.g., a certified laminar flow hood) using sterile equipment and proper aseptic technique.
Preparation of Materials:
Accurately weigh 2.0 g of (±)-Acetylcarnitine chloride powder using an analytical balance.
Measure approximately 8 mL of Water for Injection (WFI) into a sterile beaker containing a sterile magnetic stir bar.
Dissolution of (±)-Acetylcarnitine Chloride:
Place the beaker on a magnetic stir plate and begin gentle stirring.
Slowly add the weighed (±)-Acetylcarnitine chloride powder to the WFI.
Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.
pH Measurement and Adjustment:
Calibrate a pH meter according to the manufacturer's instructions.
Measure the pH of the solution.
Adjust the pH to a target range of 5.0 - 6.0 for optimal stability.[7] Use 0.1 N Hydrochloric Acid to lower the pH or 0.1 N Sodium Hydroxide to raise the pH, adding the solutions dropwise with continuous stirring and frequent pH monitoring.[13]
Final Volume Adjustment:
Once the target pH is achieved, transfer the solution to a 10 mL sterile graduated cylinder.
Add WFI to bring the final volume to exactly 10.0 mL (Quantum satis, QS).
Mix the solution thoroughly.
Sterile Filtration:
Draw the solution into a sterile syringe.
Attach a sterile 0.22 µm syringe filter to the syringe.
Aseptically filter the solution directly into a sterile, depyrogenated 10 mL vial.
Sealing and Labeling:
Aseptically place a sterile stopper onto the vial and secure it with an aluminum crimp seal.
Label the vial with the product name, concentration, lot number, and preparation date.
Quality Control
The final product must undergo rigorous quality control testing before it can be deemed suitable for use.
Test
Specification
Rationale
Appearance
Clear, colorless solution, free from visible particulates
Ensures complete dissolution and absence of contamination.
pH
5.0 - 6.0
To ensure the stability of (±)-Acetylcarnitine chloride.[7]
Osmolality
Report value (expected to be hypertonic)
Confirms the osmotic pressure of the solution.
Sterility
Must be sterile
A critical safety requirement for all parenteral products.
Bacterial Endotoxins
Within acceptable limits (as per USP/EP)
Ensures the absence of pyrogenic substances.
Assay
90.0% - 110.0% of labeled amount
Verifies the correct concentration of the active pharmaceutical ingredient.
Conclusion
The successful formulation of an injectable (±)-Acetylcarnitine chloride solution is contingent upon a scientifically sound approach to solvent selection and preparation. Water for Injection (WFI) is the unequivocally superior solvent due to its safety, purity, and compatibility. Careful control of pH is the most critical factor in ensuring the chemical stability of the final product. The detailed protocol provided in this application note offers a robust framework for the development of a safe, stable, and effective parenteral formulation of (±)-Acetylcarnitine chloride for research and clinical applications.
References
Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. Available at: [Link]
Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method | Request PDF. ResearchGate. Available at: [Link]
Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method. IJPC. Available at: [Link]
A Comprehensive Review of Parenteral Drug Preparations and Their Role in Healthcare. Available at: [Link]
Acetyl-L-Carnitine Hydrochloride | Active Pharmaceutical Ingredients. Bayview Pharmacy. Available at: [Link]
Acetyl-L-Carnitine. PubChem. NIH. Available at: [Link]
Process for l-carnitine and acetyl l-carnitine hydrochloride. Google Patents.
Preparation method of acetyl L-carnitine hydrochloride. Google Patents.
Nomination of Acetyl-L-carnitine HCL as a Bulk Drug Substance That May Be Used To Compound Drug Products. Regulations.gov. Available at: [Link]
The composition comprising l-carnitine or derivatives thereof and its use. Google Patents.
All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent. Available at: [Link]
THE COMPOSITION COMPRISING L-CARNITINE OR DERIVATIVES THEREOF AND ITS USE. European Patent Office. Available at: [Link]
Tonicity Adjustment Database. Compounding Today. Available at: [Link]
Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. ResearchGate. Available at: [Link]
In vitro assay protocols for acetyltransferase activity using DL-Acetylcarnitine
In Vitro Assay for Acetyltransferase Activity Using DL-Acetylcarnitine and DTNB Introduction Acetyltransferases are a crucial class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most com...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Assay for Acetyltransferase Activity Using DL-Acetylcarnitine and DTNB
Introduction
Acetyltransferases are a crucial class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to a variety of acceptor substrates.[1][2] This process of acetylation is a widespread post-translational modification that plays a critical role in regulating numerous cellular processes, including gene expression, protein function, and metabolism.[3] Given their involvement in a range of physiological and pathological states, acetyltransferases are significant targets for drug discovery and development.[3]
This application note provides a detailed protocol for a robust and sensitive in vitro colorimetric assay to measure the activity of acetyltransferases. The assay is based on the use of DL-Acetylcarnitine as the acetyl donor and the subsequent quantification of the co-product, Coenzyme A (CoA), using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4][5] The free sulfhydryl group of CoA reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][5][6][7] The rate of color formation is directly proportional to the acetyltransferase activity.[6]
This method is adaptable for various acetyltransferases that can utilize acetylcarnitine as a substrate and is suitable for both continuous kinetic monitoring and endpoint analysis.[1][8]
Assay Principle
The enzymatic reaction and subsequent detection are based on a two-step process. First, the acetyltransferase enzyme catalyzes the transfer of an acetyl group from DL-Acetylcarnitine to an acceptor substrate, releasing Coenzyme A (CoA) in the process. In the second step, the free thiol group (-SH) of the liberated CoA reacts with DTNB, cleaving the disulfide bond and producing the yellow-colored TNB anion, which has a maximum absorbance at 412 nm.
Acceptor Substrate (concentration to be optimized, typically at or above its Km)
DTNB (final concentration 1 mM)
Set up the Plate:
Test Wells: Add 180 µL of the Reaction Master Mix.
Negative Control (No Enzyme): Add 180 µL of the Reaction Master Mix.
Negative Control (No Acceptor Substrate): Add 180 µL of a master mix lacking the acceptor substrate.
Equilibrate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
Initiate the Reaction:
Add 20 µL of the purified acetyltransferase enzyme solution to the "Test Wells" and "No Acceptor Substrate" wells.
Add 20 µL of Assay Buffer to the "No Enzyme" control wells.
Measure Absorbance: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 15-30 minutes.
Data Analysis and Calculations
Calculate the Rate of Reaction (ΔAbs/min): For each well, determine the linear portion of the absorbance versus time plot and calculate the slope.
Correct for Background: Subtract the rate of the "No Enzyme" control from the rate of the test samples.
Calculate CoA Concentration: Use the slope from the CoA standard curve (m) to convert the rate of change in absorbance to the rate of CoA production.
Rate (µM/min) = (ΔAbs/min) / (molar extinction coefficient of TNB)
The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[9] However, using a standard curve generated under the same experimental conditions is more accurate.
Calculate Specific Activity:
Specific Activity (nmol/min/mg) = (Rate (µM/min) * Total Volume (mL)) / (Amount of Enzyme (mg) * 1000)
Assay Validation and Controls
A robust assay requires proper validation and the inclusion of appropriate controls.
Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear rate of product formation over the desired time course.
Substrate Concentration: To determine the Michaelis-Menten constants (Km and Vmax), vary the concentration of one substrate (e.g., DL-Acetylcarnitine) while keeping the other (acceptor substrate) at a saturating concentration.[10][11]
Linear Range: Ensure that the measured absorbance values fall within the linear range of the CoA standard curve.
Negative Controls:
No Enzyme Control: Accounts for any non-enzymatic reaction between substrates and DTNB.
No Acceptor Substrate Control: Confirms that the enzyme activity is dependent on the presence of the acceptor substrate.
Positive Control: If available, use a known inhibitor of the acetyltransferase to demonstrate assay sensitivity and specificity.
Troubleshooting
Issue
Possible Cause(s)
Solution(s)
High background signal in "No Enzyme" control
- Spontaneous hydrolysis of DL-Acetylcarnitine.- Contaminating thiol compounds in reagents.
- Prepare fresh substrate solutions.- Run a control with DTNB and each individual reagent to identify the source of the background.
Low or no enzyme activity
- Inactive enzyme.- Suboptimal assay conditions (pH, temperature).- Presence of inhibitors in the enzyme preparation.
- Verify enzyme activity with a known positive control assay.- Optimize pH and temperature for your specific enzyme.- Purify the enzyme further or dialyze against the assay buffer.
- Use a lower enzyme concentration or a shorter reaction time.- Dilute the sample to ensure measurements are in the initial velocity phase.- Check the stability of the enzyme under assay conditions.
High well-to-well variability
- Pipetting errors.- Inconsistent mixing.- Temperature gradients across the plate.
- Use calibrated pipettes and proper technique.- Ensure thorough mixing after adding reagents.- Allow the plate to equilibrate to the correct temperature before starting the reaction.
Conclusion
This application note provides a comprehensive and adaptable protocol for measuring acetyltransferase activity using DL-Acetylcarnitine as a substrate and DTNB for detection. By following the detailed steps for the assay, standard curve generation, and data analysis, researchers can obtain reliable and reproducible results. The inclusion of proper controls and validation steps ensures the scientific integrity of the data, making this assay a valuable tool for studying enzyme kinetics, screening for inhibitors, and characterizing novel acetyltransferases in the field of drug discovery and biomedical research.
References
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. In O. Schilling (Ed.), Protein Terminal Profiling: Methods and Protocols (pp. 9-16). Springer.
Gaucher, C., Boudier, A., Bonetti, J., Clarot, I., Leroy, P., & Parent, M. (2018). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 23(7), 1635.
Khatun, M., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8.
ResearchGate. (n.d.). Colorimetric method concept based on BTB for determination of AXE activity. Retrieved from [Link]
ResearchGate. (2015, December 9). Enzyme kinetics and inhibition of histone acetyltransferase KAT8. Retrieved from [Link]
ResearchGate. (n.d.). Real-time kinetic monitoring of histone acetylation provides insights.... Retrieved from [Link]
Taylor & Francis Online. (n.d.). Acetyltransferases – Knowledge and References. Retrieved from [Link]
van den Akker, N. M., et al. (2015). Enzyme kinetics and inhibition of histone acetyltransferase KAT8. ACS chemical biology, 11(2), 489-498.
Wehbe, Z., et al. (2017). Biochemical pathways that regulate acetyltransferase and deacetylase activity in mammalian cells. Journal of Biological Chemistry, 292(38), 15663-15673.
Wu, S., et al. (2020). Development of a continuous fluorescence-based assay for N-terminal acetyltransferase D. Analytical Biochemistry, 610, 113970.
High-Fidelity Extraction and Quantification of (±)-Acetylcarnitine from Tissue Matrices using HILIC-MS/MS
Abstract This application note details a robust, field-proven protocol for the extraction and quantification of (±)-Acetylcarnitine (ALCAR) from complex tissue matrices (liver, muscle, brain). Unlike standard lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, field-proven protocol for the extraction and quantification of (±)-Acetylcarnitine (ALCAR) from complex tissue matrices (liver, muscle, brain). Unlike standard lipophilic extractions, ALCAR requires a specialized approach due to its zwitterionic nature, high polarity, and susceptibility to hydrolysis under alkaline conditions. This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve high sensitivity (LLOQ < 10 ng/mL) and specificity. The protocol emphasizes a "Cold-Chain" extraction workflow to preserve analyte stability and prevent enzymatic degradation.
Introduction & Biological Significance
Acetylcarnitine (ALCAR) is a critical metabolic intermediate facilitating the transport of acetyl-CoA across the mitochondrial membrane for beta-oxidation and energy production.[1][2] In drug development, ALCAR levels serve as a biomarker for mitochondrial function, metabolic flexibility, and neuroprotection efficacy.
Chemical Challenges
Polarity: ALCAR is highly polar (logP < -4), making it unretainable on standard C18 Reversed-Phase (RP) columns without ion-pairing reagents, which can contaminate MS sources.
Stability: The acetyl ester bond is labile. It is stable in acidic environments (pH < 6.[3]0) but undergoes rapid hydrolysis to free carnitine in alkaline conditions (pH > 8.0) or elevated temperatures.
Matrix Interference: Tissue samples are rich in phospholipids and proteins that can cause significant ion suppression in ESI-MS.
Methodological Considerations
Solvent Selection: The HILIC Compatibility Rule
Standard tissue extractions often use ethyl acetate or chloroform. Do not use these for ALCAR. As a polar zwitterion, ALCAR partitions poorly into non-polar solvents.
Recommended: Acidified Methanol or Acetonitrile. Methanol (MeOH) is preferred for tissue penetration, while Acetonitrile (ACN) is preferred for protein precipitation (PPT) cleanliness.
Optimization: This protocol uses 80:20 ACN:Water (0.1% Formic Acid) . The high organic content precipitates proteins effectively while the water content ensures solubility of the polar analyte. The formic acid maintains a pH < 3.0 to stabilize the ester bond.
Internal Standard (IS) Strategy
Use Acetyl-d3-L-carnitine HCl (d3-ALCAR).
Why: Deuterated standards correct for extraction efficiency losses and matrix-induced ion suppression/enhancement in the MS source.
Note: Add the IS during the homogenization step, not after, to track the entire process.
Protocol 1: "Cold-Chain" Tissue Extraction
Objective: Extract ALCAR while preventing enzymatic or chemical hydrolysis.
Safety: Handle all solvents in a fume hood. (±)-Acetylcarnitine chloride is a skin irritant; wear PPE.
Materials
Extraction Solvent: 80% Acetonitrile / 20% Water / 0.1% Formic Acid (Pre-chilled to -20°C).
Internal Standard Spiking Solution: 1 µg/mL d3-ALCAR in ACN.
Homogenizer: Bead beater (e.g., Precellys) or Rotor-stator (e.g., Polytron).
Consumables: 1.5 mL screw-cap tubes (reinforced for bead beating), Zirconia/Silica beads (1.4 mm).
Step-by-Step Workflow
Sample Weighing (Keep Frozen):
Weigh 20–50 mg of frozen tissue directly into a pre-chilled homogenization tube.
Critical: Do not allow the tissue to thaw before adding solvent. Thawing reactivates tissue esterases.
Solvent Addition & Spiking:
Add 400 µL of cold Extraction Solvent (-20°C).
Add 10 µL of Internal Standard Spiking Solution.
Ratio: Maintain a roughly 1:20 (w/v) tissue-to-solvent ratio.
Homogenization:
Bead Beating: 2 cycles of 30 seconds at 6,000 rpm. Pause for 30 seconds on ice between cycles to prevent heating.
Rotor-Stator: Homogenize for 30 seconds on ice. Wash probe with solvent between samples to prevent carryover.
Protein Precipitation & Clarification:
Vortex the homogenate for 10 seconds.
Incubate at -20°C for 20 minutes (enhances protein precipitation).
Centrifuge at 14,000 x g for 10 minutes at 4°C .
Supernatant Collection:
Transfer 200 µL of the clear supernatant to a clean tube or HPLC vial.
Dilution (Optional): If the expected concentration is high (e.g., muscle tissue), dilute 1:10 with pure Acetonitrile to prevent detector saturation and improve peak shape on HILIC columns.
Storage:
Analyze immediately or store at -80°C. Stable for 30 days at -80°C.
Protocol 2: HILIC-MS/MS Analysis
Objective: Separate ALCAR from free carnitine and matrix interferences.
Chromatographic Conditions (LC)
System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
Why Amide? Amide phases retain polar amines well and tolerate high water content better than bare silica.
Note: The m/z 85.0 fragment corresponds to the characteristic carnitine backbone. Ensure chromatographic separation between Acetylcarnitine and Propionylcarnitine (m/z 218) to avoid cross-talk, although masses differ.
Workflow Visualization
Figure 1: The "Cold-Chain" extraction workflow emphasizes temperature and pH control as Critical Quality Attributes (CQAs) to prevent analyte degradation.
Data Analysis & Validation
Quantification: Use the Peak Area Ratio (Analyte Area / IS Area).
Calibration Curve: Plot Ratio vs. Concentration. Use a 1/x² weighting factor. Linearity is typically achieved from 10 ng/mL to 5000 ng/mL.
Calculation:
Validation Criteria (Acceptance Limits)
Parameter
Acceptance Criteria
Linearity (r²)
> 0.995
Accuracy
85% – 115%
Precision (CV%)
< 15%
Recovery
> 80% (Consistent)
Matrix Effect
80% – 120% (IS Corrected)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Ion suppression from lipids.
Increase dilution (1:20) or use SPE (Solid Phase Extraction) cartridges (e.g., Oasis MCX).
Use a needle wash of 50:50 MeOH:Water. Replace guard column.
Degradation
Sample warmed up or pH > 7.
Keep samples on ice. Verify Formic Acid was added to extraction solvent.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7045767, Acetyl-L-carnitine. Retrieved from [Link]
Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[4][7][8] Retrieved from [Link] (Contextual validation of HILIC methods).
Vernez, L., et al. (2003). Stability of acylcarnitines in dried blood spots. Journal of Chromatography B. Retrieved from [Link] (Stability data).
Bevital. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines. Retrieved from [Link] (Methodological basis for HILIC separation).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Formulation of (±)-Acetylcarnitine Chloride
Case ID: ALCAR-STAB-001
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
(±)-Acetylcarnitine chloride (ALCAR) is an acetylated ester of carnitine.[1][2] Its stability is governed by a critical trade-off: biological relevance (pH 7.4) vs. chemical stability (pH 3.0–4.5) .
The primary failure mode in aqueous solution is hydrolysis of the ester bond , yielding free carnitine and acetic acid.[3] This reaction is base-catalyzed; degradation rates increase exponentially as pH rises above 6.0. This guide provides the protocols necessary to arrest this hydrolysis during storage and experimental handling.
Module 1: The Hydrolysis Mechanism & Kinetics
To prevent degradation, you must understand the enemy. The ester bond in ALCAR is susceptible to nucleophilic attack by hydroxide ions (
).
Key Kinetic Parameters:
Optimum Stability: pH 3.0 – 4.5.
Danger Zone: pH > 7.0 (Half-life drops to hours/days).
Temperature: Degradation follows Arrhenius kinetics; rate constants double (approx.) for every 10°C increase.
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolysis pathway and the critical control points (pH and Temperature) that determine the reaction rate.
Figure 1: Mechanism of base-catalyzed hydrolysis of Acetylcarnitine. High pH accelerates the formation of the transition state.
Module 2: Storage & Stock Solution Protocols
Q: My solid powder is clumping. Is it degraded?A: Not necessarily, but it is at risk. ALCAR chloride is extremely hygroscopic .[3] It absorbs atmospheric moisture, creating a local aqueous environment on the crystal surface where hydrolysis can occur.
Correct Storage: -20°C in a sealed container with active desiccant.
Handling: Equilibrate the bottle to room temperature before opening to prevent condensation.
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this protocol for long-term storage of dissolved compound.
Solvent Choice: Use 0.01 M HCl or 10 mM Sodium Acetate Buffer (pH 4.0) . Do not use PBS or water (water pH can fluctuate/drift).
Dissolution: Dissolve (±)-Acetylcarnitine chloride to 100 mM concentration.
Verification: Check pH with a micro-probe. Ensure pH is between 3.0 and 4.5.
Sterilization: 0.22 µm PVDF syringe filter. Do not autoclave.
Storage: Aliquot into single-use vials. Store at -20°C (Stable for >1 year) or -80°C.
Protocol B: Usage in Cell Culture (The "Just-in-Time" Method)
Use this when adding to media (typically pH 7.4).
Thaw a single aliquot of the Acidic Stock (Protocol A) .
Add directly to the culture media immediately prior to the experiment.
Note: The small volume of acidic stock will be buffered by the bicarbonate/HEPES in the media, bringing the final pH to ~7.4.
Warning: Once in media (pH 7.4, 37°C), the hydrolysis clock starts. Refresh media every 24 hours if maintaining constant concentrations is critical.
Module 3: Troubleshooting & FAQs
Q: I dissolved ALCAR in PBS (pH 7.4) and stored it at 4°C. A week later, my results are inconsistent.A: Your compound has likely partially hydrolyzed. At pH 7.4, even at 4°C, slow hydrolysis occurs. Phosphate ions can also act as general base catalysts, slightly accelerating the effect compared to water alone.
Fix: Never store stocks in PBS. Store in dilute acid (pH 4.0).
Q: Can I use DMSO as a solvent to prevent hydrolysis?A: Yes. ALCAR is soluble in DMSO (approx. 10-20 mg/mL).[1] Hydrolysis requires water.
Strategy: Make a high-concentration stock in anhydrous DMSO. Store at -20°C. When diluting into aqueous buffer, the hydrolysis risk returns, so use immediately.
Q: How do I know if my solution has degraded?A: You cannot visually detect hydrolysis (the solution remains clear). You must use HPLC.[4] See Table 1 for degradation indicators.
Parameter
Intact Molecule
Degraded Molecule
Smell
Odorless
Slight vinegar smell (Acetic acid release)
pH (unbuffered)
Neutral/Acidic
Shifts more acidic over time
HPLC Retention
Late eluting (Ester)
Early eluting (Free Carnitine)
Module 4: Quality Control (HPLC Method)
If you suspect degradation, use this self-validating HPLC method to quantify the ratio of Acetylcarnitine to free Carnitine.
Method Parameters:
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v). Note: Low pH suppresses silanol activity and keeps the acid moiety protonated.
Flow Rate: 1.0 mL/min.
Detection: UV at 205 nm or 210 nm.
Standard Prep: Prepare fresh standards of Acetylcarnitine and L-Carnitine to establish retention times.
Decision Tree: Handling & Troubleshooting
Figure 2: Decision logic for solvent selection and storage based on experimental timelines.
References
Reid, J. M., et al. (1998). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography-Mass Spectrometry Method. Journal of Chromatography B.
Establishes pH 3-5 stability window and kinetics.
Longo, A., et al. (1996).[4] Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography.[4] Journal of Chromatography B: Biomedical Sciences and Applications.
Provides the basis for the HPLC detection method and derivatiz
Cayman Chemical. (2022).[1] Acetyl-L-carnitine (chloride) Product Information & Safety Data Sheet.[1][5][6]
Source for solubility data (DMSO/Ethanol)
BenchChem. (2025).[7] Long-term stability and storage of Acetyl-L-Carnitine for research.[3][8]
Improving stability of (±)-Acetylcarnitine chloride during long-term storage
Topic: Improving stability of (±)-Acetylcarnitine chloride during long-term storage Document ID: TS-ALCAR-004 | Version: 2.1 | Status: Active Introduction: The Stability Paradox Welcome to the Technical Support Center. A...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving stability of (±)-Acetylcarnitine chloride during long-term storage
Document ID: TS-ALCAR-004 | Version: 2.1 | Status: Active
Introduction: The Stability Paradox
Welcome to the Technical Support Center. As your Senior Application Scientist, I am here to guide you through the stabilization of (±)-Acetylcarnitine chloride (ALCAR).
The Core Challenge: ALCAR is an ester salt. This creates a dual-threat instability profile:
Hygroscopicity: The chloride salt moiety aggressively attracts atmospheric moisture.[1]
Hydrolysis: Once moisture is present, the ester bond is thermodynamically primed to cleave into Carnitine and Acetic Acid.
This guide provides a self-validating system to prevent this cascade.
Module 1: Solid-State Defense (The Foundation)
Objective: Prevent the initial ingress of water to stop hydrolysis before it starts.
The Mechanism of Failure
In its solid state, ALCAR degradation is almost exclusively driven by moisture absorption (deliquescence). The crystal lattice breaks down, creating a localized aqueous environment where hydrolysis accelerates.
Storage Protocol: The "Dry-Chain" Workflow
Step 1: Receipt & Inspection
Immediate Action: Upon receipt, inspect the vial.
Pass Criteria: Powder is free-flowing and white.
Fail Criteria: Powder is clumped, sticky, or smells of vinegar (acetic acid).[1]
Step 2: Desiccation Strategy
Do not rely solely on the manufacturer's cap.
Primary Containment: Keep the original vial tightly closed.
Secondary Containment: Place the vial inside a secondary jar containing active desiccant (Silica gel or Drierite™).
Temperature: Store at -20°C .
Why? Lowering temperature reduces the kinetic energy of water vapor molecules, decreasing the rate of diffusion into the container.
Step 3: Handling (The Critical Moment)
Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
Causality: Opening a cold vial in humid room air causes immediate condensation on the powder. This "invisible water" seals the fate of the remaining stock.
Visualizing the Storage Workflow
Figure 1: The "Dry-Chain" workflow prevents condensation, the primary catalyst for solid-state degradation.
Module 2: Solution Stability (The Working Environment)
Objective: Manage pH and Temperature to minimize ester hydrolysis kinetics.
The Hydrolysis Trap
In solution, ALCAR is subject to specific acid-base catalysis.
Data derived from Arrhenius kinetics studies [1, 2].
Preparation Protocol: The "Acid-Stock" Method
For long-term experiments, do not store ALCAR directly in cell culture media (usually pH 7.4).
Stock Preparation: Dissolve ALCAR in unbuffered water (Milli-Q) or 10mM Sodium Acetate buffer (pH 4.0).
Why? ALCAR hydrochloride is naturally acidic in water. Maintaining this acidity preserves the ester bond.
Filtration: Use a 0.22 µm PVDF or PES syringe filter.
Warning:NEVER Autoclave. The heat (121°C) will instantly hydrolyze the ester.
Aliquot & Freeze: Store stock aliquots at -20°C or -80°C.
Dilution: Add to culture media/buffer immediately prior to use.
Visualizing the Degradation Pathway
Figure 2: Base-catalyzed hydrolysis pathway. Note that pH > 7 significantly lowers the activation energy for the transition state.
Module 3: Troubleshooting & Diagnostics
Objective: Verify sample integrity before committing to expensive experiments.
Diagnostic FAQ
Q1: My powder has turned into a hard, sticky lump. Can I still use it?
Answer:No.
Reasoning: Physical change (deliquescence) indicates significant water absorption. While some active compound may remain, the precise mass-to-mole ratio is now unknown due to water weight, and the hydrolysis byproduct (acetic acid) may be cytotoxic to sensitive cell lines.
Q2: I smell vinegar when I open the vial. Is this normal?
Answer:No.
Reasoning: Pure Acetylcarnitine chloride is odorless. A vinegar scent is the olfactory signature of free Acetic Acid released during ester hydrolysis. Discard the batch.
Q3: Can I store the stock solution in PBS at -20°C?
Answer:Use Caution.
Reasoning: While freezing slows degradation, the freeze-thaw process in a phosphate buffer (which can undergo pH shifts during freezing) stresses the ester.
Better Alternative: Store in water (pH ~3-4) at -20°C. Dilute into PBS only at the moment of the experiment.
Q4: How do I analytically confirm stability?
Method:H-NMR is the gold standard.
Marker: Look for the singlet peak of the acetyl group.
Intact ALCAR Acetyl: ~2.15 ppm.
Free Acetate (Degraded): ~1.90 ppm.
If the 1.90 ppm peak appears, hydrolysis has occurred.
References
International Journal of Pharmaceutical Compounding (IJPC). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method.
[Link]
National Institutes of Health (PubMed). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism.
[Link]
Troubleshooting peak tailing in HPLC analysis of Acetyl-DL-carnitine HCl
Topic: Troubleshooting Peak Tailing in HPLC Ticket ID: #AC-CARN-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Nature of the Problem Acetyl-DL-carnitine HCl is a zwitterionic molecule contai...
Acetyl-DL-carnitine HCl is a zwitterionic molecule containing a permanently charged quaternary ammonium group and a carboxylic acid group (pKa ~3.8). This dual nature makes it notoriously difficult to analyze using standard Reversed-Phase Liquid Chromatography (RPLC).
The core issue: The "tailing" you observe is rarely a physical obstruction. It is almost certainly a chemical secondary interaction . The positively charged quaternary amine interacts electrostatically with residual, negatively charged silanol groups (
) on the silica backbone of your column. This guide provides a systematic workflow to mask, suppress, or eliminate these interactions.
Diagnostic Workflow (Triage)
Before altering your chemistry, follow this logic tree to isolate the variable causing the tailing.
Figure 1: Decision tree for isolating the root cause of peak asymmetry in zwitterionic analytes.
Technical Modules: Detailed Troubleshooting
Module A: The Silanol Interaction (Column Chemistry)
User Question: "I am using a standard C18 column. Why is the tailing factor consistently above 2.0?"
Technical Insight:
Standard silica columns have residual silanol groups (
) on the surface.[1] At pH > 3.5, these silanols deprotonate to form . The quaternary ammonium group on Acetyl-carnitine () acts as a strong ion-exchange ligand, binding to these silanols. This "drag" effect causes the tail.[2]
Protocol:
Column Selection: Do not use "generic" C18 columns. You must use a Type B Silica (high purity, low metal content) that is heavily end-capped .
Recommended: USP L1 columns designated as "Base Deactivated" (BDS) or columns with embedded polar groups (EPG) which shield silanols.
Column Wash: If the column is old, cationic contaminants may be occupying binding sites. Flush with 100% Acetonitrile (20 column volumes) followed by your mobile phase.
Module B: Mobile Phase Optimization (The "Masking" Strategy)
User Question: "My buffer is Phosphate pH 4.5. Is that the problem?"
Technical Insight:
Yes. At pH 4.5, silanols are ionized. You must suppress this ionization or "mask" the analyte's charge.
The "Gold Standard" Solution (USP Approach):
To achieve a sharp peak for Acetyl-carnitine on C18, you typically need an Ion-Pairing Agent (IPA) . The IPA (e.g., Sodium Octanesulfonate) has a hydrophobic tail that anchors into the C18 stationary phase and a negatively charged head that interacts with the carnitine's positive amine, effectively neutralizing it.
Optimized Mobile Phase Recipe:
Component
Concentration / Value
Function
Buffer
20-50 mM Phosphate
Maintains pH stability.
Ion Pairing Agent
5-10 mM Sodium 1-Octanesulfonate
Masks the quaternary amine charge.
pH Adjustment
pH 2.0 - 2.5 (Adjust with Phosphoric Acid)
Suppresses silanol ionization () and suppresses the carboxylic acid on the analyte.
Organic Modifier
Acetonitrile (5% - 15%)
Acetyl-carnitine is very polar; high organic content will cause it to elute in the void volume ().
Warning: IPAs equilibrate slowly. Allow at least 20-30 column volumes of flow before analyzing data.
Module C: The HILIC Alternative (MS-Compatible)
User Question: "I am using Mass Spectrometry (LC-MS). I cannot use non-volatile phosphate buffers or sulfonated ion-pairing agents. What do I do?"
Technical Insight:
Reversed-Phase (RPLC) with IPA is bad for MS because IPAs suppress ionization in the source. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for Acetyl-carnitine in MS applications. It retains polar compounds using a water-rich layer on the silica surface, avoiding the need for "sticky" IPAs.
Figure 2: Mechanistic difference between RPLC (hydrophobic interaction) and HILIC (partitioning).
Low Organic (50% B). Note: This is the reverse of RPLC.
Frequently Asked Questions (FAQs)
Q: I see a small peak eluting immediately after the void volume, followed by a broad tail. Is this my product?A: Likely yes. Acetyl-carnitine is highly polar. If your organic modifier (Acetonitrile) is too high (>20% in RPLC), the molecule will not retain and will wash out immediately. Decrease organic % to 0-5% to increase retention factor (
).
Q: Can I use Acetyl-L-carnitine reference standards for Acetyl-DL-carnitine?A: For peak shape and retention time on an achiral column (C18), yes. The D and L enantiomers will co-elute as a single peak. If you are seeing "splitting" on a C18 column, it is not chiral separation; it is likely a column void or sample solvent mismatch.
Q: My baseline is noisy at 205 nm.A: Acetyl-carnitine lacks a strong chromophore. You are detecting at the "universal" UV cutoff.
Fix: If using Phosphate buffer, ensure it is high purity; phosphate absorbs below 200 nm.
Alternative: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is poor.
References
United States Pharmacopeia (USP). Levocarnitine Tablets: Monograph.[7] (Standard method utilizing L1 column with phosphate buffer and sodium octanesulfonate).
Chrom Tech. What Causes Peak Tailing in HPLC? (Mechanisms of silanol interactions and end-capping solutions).
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Guide on pH effects and column maintenance).
Sielc Technologies. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column. (Application of mixed-mode/RPLC for polar carnitines).
Pharmagrowth Hub. What is the effect of free silanols in RPLC and how to reduce it? (Detailed chemistry of the silanol-amine interaction).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Matrix Interference in LC-MS Analysis of Acetylcarnitine
Status: Active
Ticket ID: AC-MS-OPT-001
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Is Matrix Interference Your Real Problem?
Before altering your method, confirm that the instability or sensitivity loss is due to matrix effects (ion suppression/enhancement) rather than instrument drift or extraction loss.
Q: How do I definitively prove matrix interference is affecting my acetylcarnitine quantification?
A: You must perform a Post-Column Infusion (PCI) experiment .
The Test: Infuse a constant stream of acetylcarnitine standard (at ~100 ng/mL) into the MS source via a tee-junction while injecting a blank matrix extract (e.g., plasma processed by your current method) through the LC column.
The Symptom: If you see a dip (suppression) or a hump (enhancement) in the baseline of the infused analyte at the specific retention time where acetylcarnitine elutes, you have a matrix problem.
The Fix: If the interference aligns with your analyte, you must either improve sample cleanup (remove the offender) or alter chromatography (move the analyte away from the offender).
Sample Preparation: The First Line of Defense
Q: I am using protein precipitation (PPT) with acetonitrile. It’s fast, but my sensitivity is inconsistent. Why?
A: Protein precipitation removes large proteins but leaves behind phospholipids (glycerophosphocholines and lysophosphatidylcholines).
The Mechanism: Phospholipids are abundant in plasma/serum. In Reversed-Phase (RP) LC, they often elute late in the gradient or carry over to the next injection. In HILIC, they can elute unpredictably, often causing broad bands of ion suppression that overlap with polar analytes like acetylcarnitine.
Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Solid Phase Extraction (SPE) .
Q: Which SPE chemistry is best for acetylcarnitine?
A: Acetylcarnitine is a quaternary amine (permanently positively charged) and highly polar.
Avoid: Standard C18 (poor retention of underivatized carnitine).
Preferred:Mixed-Mode Cation Exchange (MCX/WCX) .
Why: The cation exchange mechanism locks onto the positively charged quaternary amine, allowing you to wash away neutral interferences (like phospholipids) with 100% organic solvents before eluting the analyte.
Comparative Data: Extraction Efficiency vs. Matrix Effect
Method
Recovery (%)
Matrix Effect (%)*
Phospholipid Removal
Throughput
Protein Precipitation (PPT)
>95%
-40% to -60% (High Suppression)
Poor (<10% removed)
High
Standard C18 SPE
<50%
-20%
Moderate
Medium
Mixed-Mode SPE (MCX)
85-95%
< 10%
Excellent (>99% removed)
Medium
Phospholipid Removal Plate
80-90%
< 15%
Very High (>95% removed)
High
*Negative values indicate ion suppression. Ideal range is -15% to +15%.
Chromatographic Strategy: HILIC vs. Reversed-Phase
Q: Should I use HILIC or Reversed-Phase (C18) for separation?
A: This depends on whether you are derivatizing your samples.
Reasoning: Acetylcarnitine is too polar for C18. It elutes in the void volume (t0) where salts and unretained matrix components cause massive ion suppression. HILIC retains polar analytes, eluting them later in a cleaner region of the chromatogram.
Critical Parameter: Use an ammonium formate/formic acid buffer (pH 3.5). The acidic pH suppresses silanol activity on silica-based HILIC columns, sharpening peak shape.
Reasoning: Derivatization (e.g., with butanol-HCl) makes the molecule more hydrophobic. This allows it to retain well on C18 columns, separating it from the polar salt front.
Trade-off: Derivatization adds sample prep time and potential hydrolysis variability but generally offers higher sensitivity due to better desolvation efficiency in the MS source.
Mass Spectrometry Optimization
Q: My Internal Standard (IS) response varies between samples. Is this a problem?
A: Yes. It indicates your IS is not perfectly compensating for the matrix.
Rule: You must use a stable isotopically labeled internal standard, preferably Acetylcarnitine-d3 (methyl-d3).
Avoid: Analogue IS (e.g., Propionylcarnitine) or C13-labeled IS if the mass shift is insufficient to escape the isotopic envelope of the analyte.
The "Carrier Effect": If your analyte concentration is low, the matrix might adsorb it to active sites in the system. Adding a higher concentration of IS can "coat" these sites, improving linearity.
Validated Protocol: Mixed-Mode SPE for Acetylcarnitine
Objective: Isolate acetylcarnitine from plasma while eliminating phospholipids.
Internal Standard Solution: Acetylcarnitine-d3 in 0.1% Formic Acid.
Workflow:
Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 100 µL 2% Formic Acid (aq). Acidification ensures the analyte is in solution and disrupts protein binding.
Conditioning: 1 mL Methanol followed by 1 mL Water.
Loading: Load pre-treated sample at low vacuum (1-2 mL/min).
Wash 1 (Interference Removal): 1 mL 0.1% Formic Acid in Water.
Wash 2 (Phospholipid Removal): 1 mL 100% Methanol. Critical Step: The analyte stays bound by ionic interaction, while neutral lipids/phospholipids are washed away.
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH breaks the ionic bond.
Reconstitution: Evaporate to dryness under N2; reconstitute in mobile phase (e.g., 90:10 Acetonitrile:Water for HILIC).
Visualizing the Solution
Figure 1: Matrix Interference Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS analysis.
References
Sigma-Aldrich. (2023). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.Link
Restek Corporation. (2023).[1] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.Link
Meierhofer, D. (2019).[2][3] Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.[2][3] Link
Bevital. (2021). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry.Link
Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.[4][5][6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Enzymatic Assays Involving DL-Acetylcarnitine
Welcome to the Assay Optimization Hub
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Eliminating Variability in Acetylcarnitine Kinetics
If you are reading this, you are likely seeing inconsistent replicates, signal drift, or non-linear kinetics in your Carnitine Acetyltransferase (CrAT) or Acetylcholinesterase assays.
In my 15 years of assay development, the most common source of failure in this specific workflow is the "DL" trap . Many researchers substitute DL-Acetylcarnitine (a racemic mixture) for Acetyl-L-carnitine to save costs, assuming the D-isomer is merely inert. It is not. The D-isomer is a competitive inhibitor that alters apparent
and introduces non-biological noise.
This guide deconstructs the three sources of variability: Stereochemical Inhibition , Hydrolytic Instability , and Hygroscopic Weighing Errors .
Module 1: The Substrate Integrity (The "Input" Problem)
Q: I doubled the concentration of DL-Acetylcarnitine to match the L-isomer content. Why is my
still lower?
A: You are battling Competitive Inhibition.
The enzyme Carnitine Acetyltransferase (CrAT) is stereospecific for the L-isomer. However, the D-isomer in your racemic mixture is not "invisible" to the enzyme. It binds to the carnitine active site but cannot accept the acetyl group efficiently, effectively blocking the active site from the L-isomer.
The Mechanism: D-carnitine species act as competitive inhibitors. By doubling your DL concentration, you successfully doubled the substrate (L), but you also doubled the inhibitor (D).
The Fix:
Gold Standard: Switch to pure Acetyl-L-carnitine .
Workaround: If you must use DL, you cannot simply calculate molarity based on molecular weight. You must perform a Lineweaver-Burk plot to determine the inhibition constant (
) of your specific batch and adjust concentrations accordingly.
Q: My stock solution concentration seems to fluctuate between experiments. Is the compound degrading?
A: It is likely water weight, not degradation.
Acetylcarnitine hydrochloride is extremely hygroscopic . If you weigh the powder on an open bench, it absorbs atmospheric water within seconds. A "10 mg" weight reading might actually be 8 mg of compound and 2 mg of water, leading to a 20% error before you even pipette.
Protocol Requirement:
Equilibrate the reagent bottle to room temperature before opening (prevents condensation).
Weigh inside a desiccated glove box if possible, or work rapidly.
Self-Validating Step: Prepare a high-concentration stock (e.g., 100 mM) immediately, aliquot into single-use tubes, and freeze at -20°C. Never store the powder after the seal is broken without heavy desiccation.
Module 2: Reaction Environment (The "Process" Problem)
Q: I see a high background signal even without the enzyme. What is happening?
A: Spontaneous Hydrolysis (The pH Trap).
The ester bond in Acetylcarnitine is sensitive to alkaline hydrolysis.
The Conflict: DTNB (Ellman’s Reagent) assays typically require pH 8.0 for the dye to react maximally with thiols.
The Reality: At pH > 8.0, Acetylcarnitine spontaneously hydrolyzes, releasing free L-carnitine and acetate. If your detection method relies on coupled enzyme systems, this creates false positives.
The Solution: Run the assay at pH 7.4 - 7.5 . You sacrifice about 10-15% of the DTNB extinction coefficient sensitivity, but you gain massive substrate stability.
Stability Data Summary:
Parameter
pH 7.0 - 7.5
pH 8.0 - 8.5
pH > 9.0
Acetylcarnitine Stability
High (>24 hrs)
Moderate (<4 hrs)
Unstable (Rapid Hydrolysis)
DTNB Sensitivity
~85% Max Signal
100% Max Signal
N/A
CrAT Enzyme Activity
Optimal
Good
Reduced
Recommendation
Target Range
Avoid for Kinetic Assays
Do Not Use
Module 3: Detection & Troubleshooting (The "Output" Problem)
Q: My absorbance readings at 412 nm are erratic. How do I stabilize them?
A: Control your Thiols.
The DTNB assay measures free sulfhydryl groups (-SH).[1][2] It cannot distinguish between the CoA-SH released by your enzyme and "background" thiols.
BSA Contamination: Bovine Serum Albumin (BSA) often contains free thiols. If used as a carrier protein, use IgG-free, Fatty Acid-Free BSA , or switch to 0.1% Tween-20.
TNB Extinction Coefficient: Ensure you are using the correct extinction coefficient for your specific buffer conditions. The standard
is for pH 8.[2][3]0. At pH 7.4, recalculate using a Cysteine standard curve.
Visualizing the Problem: The "DL" Interference Loop
The following diagram illustrates why DL-Acetylcarnitine causes kinetic failure compared to the pure L-isomer.
Caption: The Competitive Inhibition Model. The D-isomer (Red) competes for the active site, reducing the frequency of successful L-isomer (Green) catalysis events, lowering Vmax.
Master Protocol: The Optimized CrAT Assay
Objective: Quantify Carnitine Acetyltransferase activity with <5% CV using DTNB.
Reagents:
Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 7.5 (Strictly controlled).
Substrate: 5 mM Acetyl-L-Carnitine (Avoid DL).
Co-Substrate: 0.1 mM Coenzyme A (CoA).
Detection: 0.5 mM DTNB (Ellman's Reagent).
Workflow:
Blank Preparation: Prepare a "Substrate Blank" (No Enzyme) and an "Enzyme Blank" (No Substrate) to subtract spontaneous hydrolysis and protein thiol background.
Equilibration: Pre-incubate buffer and enzyme at 25°C for 5 minutes. Do not add Acetylcarnitine yet.
Initiation: Add Acetyl-L-Carnitine last to start the reaction.
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).
Calculation:
(Note: Adjust 13.6 if standard curve at pH 7.5 indicates a shift).
References
Jaudzems, K. et al. (2009).[4] Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.
BenchChem Technical Support. (2025). Long-term stability and storage of Acetyl-L-Carnitine for research.
Thermo Scientific. (2011). Ellman’s Reagent User Guide and Extinction Coefficients.
BroadPharm. (2022).[1] Ellman's Assay Protocol for Sulfhydryl Quantification.
Momentous. (2024). Acetyl L-Carnitine vs L-Carnitine: Key Differences in Bioavailability and Kinetics.
Validation of UV-Vis Spectrophotometric Methods for (±)-Acetylcarnitine Chloride: A Comparative Technical Guide
Executive Summary (±)-Acetylcarnitine chloride (ALC) presents a distinct analytical challenge due to its lack of a strong intrinsic chromophore in the UV-Vis region. While High-Performance Liquid Chromatography (HPLC) re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(±)-Acetylcarnitine chloride (ALC) presents a distinct analytical challenge due to its lack of a strong intrinsic chromophore in the UV-Vis region. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for trace analysis and biological matrices, UV-Vis spectrophotometry offers a cost-effective, high-throughput alternative for bulk drug quantification and dissolution testing—if validated correctly.
This guide provides a rigorous validation framework for the Colorimetric Ferric Hydroxamate Method , the most robust spectrophotometric approach for ALC, while objectively comparing it against Direct UV and HPLC alternatives.
Part 1: The Analytical Challenge
The acetylcarnitine molecule possesses an ester linkage but lacks a conjugated
-electron system required for strong UV absorption.
Direct UV Limitation: ALC exhibits only terminal absorption (end-absorption) in the 205–210 nm range. This region is highly susceptible to interference from solvents, buffers (e.g., acetates, citrates), and impurities, leading to poor specificity.
The Solution: To achieve "Trustworthiness" in UV-Vis analysis, we must chemically derivatize the ester group to generate a distinct chromophore.
Decision Matrix: Method Selection
The following decision tree illustrates when to deploy UV-Vis versus HPLC based on laboratory constraints and data requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique for Acetylcarnitine.
Part 2: Comparative Methodology
The following table contrasts the three primary approaches. The Ferric Hydroxamate Method is highlighted as the recommended UV-Vis protocol due to its superior specificity over Direct UV.
Feature
Direct UV (205 nm)
Ferric Hydroxamate (Colorimetric)
HPLC-UV (210 nm)
Principle
Detection of carbonyl transition.
Conversion of ester to hydroxamic acid; complexation with Fe(III).
Part 3: The Core Protocol (Ferric Hydroxamate Method)
This protocol relies on the reaction of the acetyl ester with hydroxylamine in an alkaline medium to form acetohydroxamic acid, which subsequently forms a reddish-purple complex with ferric ions in an acidic solution.
Reaction Mechanism
Understanding the chemistry is vital for troubleshooting.
Figure 2: Chemical pathway for the colorimetric derivatization of Acetylcarnitine.
Reagents & Preparation
Hydroxylamine Reagent: Mix equal volumes of 2 M Hydroxylamine HCl and 3.5 M NaOH. Prepare fresh.
Ferric Reagent: Dissolve 10 g FeCl₃·6H₂O in 20 mL concentrated HCl and dilute to 200 mL with distilled water.
Standard Stock: 1.0 mg/mL (±)-Acetylcarnitine chloride in distilled water.
Step-by-Step Workflow
Aliquot: Transfer 1.0 mL of sample solution (100–800 µg/mL) into a test tube.
Derivatize: Add 2.0 mL of Hydroxylamine Reagent . Vortex.
Incubate: Allow to stand at room temperature (25°C) for 20 minutes . (Critical Control Point: Time must be consistent).
Acidify & Color: Add 1.0 mL of Ferric Reagent .
Dilute: Immediately dilute to 10.0 mL with 0.1 M HCl.
Measure: Read Absorbance at 520 nm against a reagent blank within 30 minutes.
Part 4: Validation Framework (ICH Q2 Compliant)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.
Linearity & Range
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 100, 200, 400, 600, 800 µg/mL).
Data Analysis: Plot Absorbance vs. Concentration. Calculate the regression equation
.
Accuracy (Recovery Studies)
Protocol: Spike a placebo matrix (excipients) with known amounts of ALC at three levels (80%, 100%, 120%).
Calculation:
Acceptance Criteria: 98.0% – 102.0% recovery.
Precision (Repeatability)
Protocol: Analyze 6 independent preparations of the 100% concentration sample.
Acceptance Criteria: Relative Standard Deviation (RSD)
.
Specificity (Interference Check)
Protocol: Analyze a "Placebo Blank" (excipients + reagents) and a "Reagent Blank" (water + reagents).
Observation: There should be no significant absorbance at 520 nm in the blanks. This confirms the method detects the acetyl group, not just the carnitine backbone or excipients.
Robustness (Critical for UV-Vis)
Deliberately vary parameters to test method stability:
Wavelength:
nm (518 nm, 522 nm).
Reaction Time:
min (15 min, 25 min).
Reagent Age: Fresh vs. 4-hour old hydroxylamine.
Part 5: Data Analysis & Interpretation
Below is a template for presenting validation data.
Parameter
Experimental Result (Example)
Acceptance Limit
Status
Linearity ()
0.9994
PASS
Range
50 – 800 µg/mL
Derived from linearity
-
Precision (RSD)
1.2% ()
PASS
Accuracy (Recovery)
99.5% 0.8%
98.0% – 102.0%
PASS
LOD
12 µg/mL
-
LOQ
36 µg/mL
-
Note:
= Standard deviation of the y-intercepts; = Slope of the calibration curve.
Part 6: Troubleshooting & Critical Control Points
Color Fading: The Fe(III)-hydroxamate complex is sensitive to pH. Ensure the final solution is acidic (pH < 1.5) by using the prescribed HCl concentration. Read within 30 minutes.
Turbidity: If the sample matrix contains lipids or stearates, they may precipitate upon acidification. Solution: Centrifuge or filter (0.45 µm) before reading absorbance.
Non-Specific Absorption: High concentrations of other esters (e.g., flavoring agents in syrups) will interfere. In such cases, HPLC is mandatory.
References
International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link
Hestrin, S. (1949). "The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application." Journal of Biological Chemistry, 180(1), 249-261. Link
Vashistha, B., & Bhushan, R. (2015). "Spectrophotometric determination of carnitine and acylcarnitines." Analytical Methods, 7, 2211-2223. (Contextual grounding for carnitine detection challenges).
United States Pharmacopeia (USP). (Current Revision). Acetylcarnitine Hydrochloride Monograph. (Provides standard specifications for bulk drug purity). Link
Publish Comparison Guide: NMR Spectral Analysis of (±)-Acetylcarnitine Chloride
This guide provides an in-depth technical analysis of (±)-Acetylcarnitine chloride (ALCAR), focusing on its NMR spectral characterization. It objectively compares ALCAR with its biological precursor, L-Carnitine, and det...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (±)-Acetylcarnitine chloride (ALCAR), focusing on its NMR spectral characterization. It objectively compares ALCAR with its biological precursor, L-Carnitine, and details the differentiation of the racemic mixture from the enantiopure form using Chiral Shift Reagents (CSR).
(±)-Acetylcarnitine chloride is the acetylated ester of carnitine in a racemic mixture. In drug development, distinguishing this molecule from its hydrolysis product (L-Carnitine) and verifying its stereochemical purity (L- vs. D-isomer) are critical quality attributes (CQAs).
Structural Logic for NMR Analysis:
The acetylation of the C3-hydroxyl group introduces two distinct spectral markers compared to L-Carnitine:
New Signal: Appearance of an acetyl methyl singlet (~2.1 ppm).
Chemical Shift Perturbation: Significant downfield shift of the C3-methine proton (
ppm) due to the electron-withdrawing ester group.
Comparative Analysis: ALCAR vs. Alternatives
Comparison A: ALCAR vs. L-Carnitine (Hydrolysis Check)
The most common degradation pathway for ALCAR is hydrolysis, releasing free L-Carnitine and acetic acid. NMR is the superior method for detecting this due to the distinct chemical environments of the methine proton.
Feature
(±)-Acetylcarnitine Cl
L-Carnitine (Hydrolysis Product)
Spectral Differentiator
C3-H (Methine)
~5.65 ppm (m)
~4.55 ppm (m)
Deshielding: Esterification shifts H3 downfield by ~1.1 ppm.
Acetyl -CH₃
~2.13 ppm (s)
Absent
Presence: Diagnostic singlet for ALCAR.
Trimethylamine
~3.18 ppm (s)
~3.22 ppm (s)
Minor shift; not reliable for quantification.
Stability (D₂O)
Hydrolysis prone >24h
Stable
Appearance of free acetate peak (~1.9 ppm) indicates degradation.
Comparison B: Racemic vs. Enantiopure (Chiral Purity)
In standard achiral solvents (e.g., D₂O, DMSO-d₆), (±)-Acetylcarnitine and L-Acetylcarnitine have identical spectra. To distinguish them, a Chiral Shift Reagent (CSR) must be used to create a diastereomeric environment.
Method: Addition of Europium or Praseodymium salts (e.g., Pr(hfc)₃).[1]
Result: The CSR complexes with the carbonyl oxygen. Because the L and D enantiomers have different spatial arrangements, the CSR induces different chemical shifts (
) for the acetyl methyl or trimethylammonium signals.
Experimental Protocols
Protocol 1: Standard Structural Confirmation (
H NMR)
Objective: Confirm chemical identity and absence of free carnitine.
Sample Preparation:
Weigh 10–15 mg of (±)-Acetylcarnitine chloride.
Dissolve in 600 µL of D₂O (99.9% D). Note: Use phosphate buffer (pH 7.4) in D₂O if mimicking physiological conditions, but pure D₂O is preferred for sharpest resolution.
Critical Step: Analyze immediately. Acetyl esters are labile; prolonged storage in D₂O can lead to hydrolysis (appearance of free carnitine).
Objective: Prove the presence of both enantiomers (Racemic) vs. single enantiomer.
Sample Preparation:
Prepare 10 mg ALCAR in 600 µL CDCl₃ (Chloroform-d). Note: CSRs often work better in non-polar solvents where coordination is tighter, though solubility of the chloride salt may require a co-solvent like Methanol-d₄.
Titration:
Acquire a baseline spectrum.
Add Eu(hfc)₃ or Pr(hfc)₃ (shift reagent) in 0.1 molar equivalents stepwise.
Endpoint:
Monitor the Acetyl-CH₃ singlet . In a racemic mixture, this singlet will split into two distinct peaks (1:1 ratio). In pure L-Acetylcarnitine, it remains a single shifted peak.
Spectral Data Reference Table (D₂O)
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
1
Trimethylammonium
3.18
Singlet (s)
9H
-
2
Acetyl Methyl
2.13
Singlet (s)
3H
-
3
-CH₂ (to N)
3.65 – 3.85
Multiplet (dd)
2H
4
-CH (Methine)
5.65
Multiplet (m)
1H
-
5
-CH₂ (to COOH)
2.70 – 2.85
Multiplet (d)
2H
Note: Chemical shifts are referenced to HDO = 4.79 ppm. Values may vary slightly based on concentration and pH.
Visualization of Analytical Logic
The following diagram illustrates the decision workflow for characterizing Acetylcarnitine, distinguishing it from impurities and enantiomers.
Caption: Logical workflow for NMR verification of Acetylcarnitine identity, stability, and stereochemistry.
References
National Institutes of Health (NIH). (1993). Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. PubMed. Retrieved from [Link]
ResearchGate. (2004). Comparison of the Effects of L-Carnitine and Acetyl-L-Carnitine on Carnitine Levels. Retrieved from [Link]
MDPI. (2019). Complete 1H and 13C NMR Data Assignment for Naphtho-pyran-1-ones (Methodology Reference). Retrieved from [Link]
Technical Guide: Cross-Reactivity of (±)-Acetylcarnitine Chloride in Carnitine Acetyltransferase Assays
Executive Summary In the kinetic analysis of Carnitine Acetyltransferase (CAT/CrAT), the choice of substrate stereochemistry is a critical determinant of assay accuracy. While L-Acetylcarnitine is the physiological subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the kinetic analysis of Carnitine Acetyltransferase (CAT/CrAT), the choice of substrate stereochemistry is a critical determinant of assay accuracy. While L-Acetylcarnitine is the physiological substrate, (±)-Acetylcarnitine chloride (Racemic mixture, DL-Acetylcarnitine) is frequently employed as a cost-effective alternative in high-throughput screening.
This guide provides a technical comparison of these two substrates. Crucially, the D-isomer in the racemic mixture is not merely an inert bystander; it acts as a competitive inhibitor. This "cross-reactivity" manifests as altered kinetic parameters (increased apparent
) rather than false signal generation. This guide details the mechanistic basis of this inhibition, provides corrected protocols for using racemic substrates, and outlines when the pure L-isomer is strictly required.
Mechanistic Basis of Stereospecificity
Carnitine Acetyltransferase (EC 2.3.1.7) catalyzes the reversible transfer of an acetyl group from Acetyl-CoA to L-Carnitine.[1] The enzyme's active site is highly stereospecific, evolved to recognize the specific spatial arrangement of the hydroxyl and trimethylammonium groups in the L-isomer.
The Competitive Inhibition Model
In a racemic mixture, D-Acetylcarnitine competes with L-Acetylcarnitine for the substrate-binding pocket. Unlike the L-form, the D-form cannot properly orient its acetyl group for transfer to Coenzyme A (CoA), effectively blocking the active site without generating product.
Diagram 1: Substrate Competition Mechanism
Caption: D-Acetylcarnitine binds to the CAT active site, forming a non-productive complex that competitively inhibits L-Acetylcarnitine turnover.
Comparative Performance Analysis
The presence of the D-isomer fundamentally alters the observed kinetics of the assay. While
(maximum velocity) can theoretically be reached if the substrate concentration is high enough to outcompete the inhibitor, the (Michaelis constant) will appear significantly higher.
Quantitative Comparison Table
Feature
L-Acetylcarnitine (Pure)
(±)-Acetylcarnitine (Racemic)
Purity
>98% Active Substrate
50% Active Substrate / 50% Inhibitor
Reaction Kinetics
Follows standard Michaelis-Menten
Follows Competitive Inhibition Model
Apparent
True (~200-300 µM)
Increased Apparent ()
Inhibition Constant ()
N/A
D-isomer is approx. 1.6 mM [1]
Signal-to-Noise
High
Moderate (Requires higher concentration)
Cost Efficiency
Low (Expensive)
High (Economical)
Best Use Case
Kinetic studies, Low-activity samples
Routine batch testing, High-substrate assays
The Kinetic Shift
When using the racemate, the relationship between reaction velocity (
) and substrate concentration () is modified by the factor , where . Since the inhibitor concentration is equal to the substrate concentration in a 50:50 racemate, the inhibition effect scales linearly with substrate addition.
Technical Insight: To achieve the same reaction velocity as 1 mM L-Acetylcarnitine, you need more than 2 mM of the racemic mixture. You must compensate for both the 50% dilution and the competitive binding of the D-isomer.
Experimental Protocols
The following protocols utilize the DTNB (Ellman's Reagent) method, where the release of free Coenzyme A (CoA-SH) reacts with DTNB to form TNB (5-thio-2-nitrobenzoic acid), measurable at 412 nm.
Workflow Logic
The assay relies on the reverse reaction of CAT:
Note: Standard assays often run the forward reaction (Acetyl-CoA + Carnitine). However, when testing Acetylcarnitine purity/cross-reactivity, the reverse direction is used.
Diagram 2: Assay Workflow
Caption: Decision tree for selecting assay protocols based on substrate purity and required precision.
Use for: Batch testing, educational labs, high-activity samples.
Key Adjustment: Substrate concentration is increased 20-fold to saturate the enzyme and overcome D-isomer inhibition.
Reagent Preparation:
Buffer: 100 mM Tris-HCl, pH 7.8, 1 mM EDTA.
DTNB: 0.5 mM in Buffer.
Substrate:100 mM (±)-Acetylcarnitine chloride .
Cofactor: 0.1 mM free Coenzyme A (CoA-SH).
Procedure:
Pipette 900 µL of Buffer/DTNB/CoA mix into a cuvette.
Competitive inhibition by D-isomer is not fully overcome.
Increase racemic substrate concentration to >10x the expected of the L-form.
Non-linear rate (lag phase)
Substrate inhibition or slow displacement of D-isomer.
Pre-incubate enzyme with cofactor (CoA) before adding acetylcarnitine.
High Background
Thiol contamination or spontaneous hydrolysis.
Run a "No Enzyme" blank; (±)-Acetylcarnitine is less stable than the pure L-form in solution.
References
Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism.
Source:[1] Journal of Enzyme Inhibition and Medicinal Chemistry (2009).
Significance: Establishes the competitive inhibition mechanism of carnitine analogs at the active site.[1]
Link:[Link][1]
Some kinetic studies on the mechanism of action of carnitine acetyltransferase.
Source: Biochemical Journal (1965).[3]
Significance: Classical paper by Chase & Tubbs identifying D-carnitine and acetyl-D-carnitine as competitive inhibitors.
Link:[Link]
Structure and function of carnitine acyltransferases.
Source: The FASEB Journal (2003).
Significance: Structural basis for stereospecificity in the catalytic tunnel of CrAT.
Link:[Link]
Precision in Purity: A Comparative Guide to Elemental Analysis of (±)-Acetylcarnitine Chloride
Executive Summary (±)-Acetylcarnitine chloride (ALCAR[1]·HCl) is a zwitterionic ammonium salt critical in metabolic research and neurotherapeutic development. While High-Performance Liquid Chromatography (HPLC) remains t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(±)-Acetylcarnitine chloride (ALCAR[1]·HCl) is a zwitterionic ammonium salt critical in metabolic research and neurotherapeutic development. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specific impurity profiling, Elemental Analysis (EA) serves a distinct, irreplaceable role: validating the bulk stoichiometric integrity and hydration state of the salt form.
This guide, written from the perspective of a Senior Application Scientist, compares EA against standard alternatives (HPLC, Titration), providing a self-validating protocol for handling this hygroscopic compound.
Part 1: Technical Profile & Theoretical Framework
Before initiating analysis, the theoretical baseline must be established. (±)-Acetylcarnitine chloride is often synthesized as a hydrochloride salt to ensure stability.
Use these values to calibrate your acceptance criteria.
Element
Count
Atomic Mass Contribution
Theoretical Mass %
Carbon (C)
9
108.10
45.10%
Hydrogen (H)
18
18.15
7.57%
Nitrogen (N)
1
14.01
5.84%
Chlorine (Cl)
1
35.45
14.79%
Oxygen (O)
4
64.00
26.70%
Scientist's Note: A deviation of >0.4% from these theoretical values often indicates solvation (water/ethanol) or inorganic contamination, which HPLC might miss if the contaminants are UV-inactive.
Part 2: Comparative Analysis of Purity Methods
In drug development, no single method provides a complete picture. The table below contrasts EA with its primary alternatives.
Table 2: Method Performance Matrix
Feature
Elemental Analysis (EA)
HPLC (UV/RI)
Potentiometric Titration
Primary Utility
Bulk stoichiometry & Hydration state
Specific impurity profiling & degradation products
Assay of the counterion (Cl⁻) or Acid/Base functionality
Specificity
Low (Cannot distinguish isomers or degradation products with similar C/H/N ratios)
High (Separates structurally similar impurities like croton betaine)
Medium (Specific to functional groups only)
Sample Req.
Low (< 5 mg)
Medium (dissolved sample)
High (> 100 mg)
Sensitivity
± 0.3% absolute error
LOD < 0.05% for impurities
± 0.5% - 1.0%
Blind Spots
Isomeric impurities; non-carbon contaminants (unless specific mode used)
Part 3: Expert Protocol – Elemental Analysis of Hygroscopic Salts
(±)-Acetylcarnitine chloride is highly hygroscopic. Standard EA protocols will fail because the sample absorbs atmospheric moisture during weighing, artificially inflating %H and %O while diluting %C and %N.
The "Zero-Exposure" Workflow
Objective: Determine %C, %H, %N with <0.3% error.
Reagents & Equipment:
Micro-analytical balance (readability 0.001 mg).
Combustion analyzer (e.g., PerkinElmer 2400 or Elementar vario).
Tin capsules (pre-cleaned in acetone).
Critical Tool: Desiccator box or Glove bag with
purge.
Step-by-Step Methodology:
Pre-Conditioning:
Dry the ALCAR[7]·HCl bulk sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Why? Differentiates between bound hydrates and adsorbed water.
Inert Weighing (The Critical Step):
Place the micro-balance inside a glove box or use a specialized transfer vessel.
If a glove box is unavailable, use the "Difference Method" :
Weigh the sealed vial containing the dried sample (
).
Quickly transfer ~2 mg into the tin capsule and crimp immediately.
Re-weigh the vial (
).
Sample Mass =
.
Insight: Never weigh the open capsule slowly. The mass will drift upwards due to water uptake.
Combustion Parameters:
Combustion Temp: 950°C (Ensure complete oxidation of the ammonium salt).
Reduction Temp: 640°C.
Oxygen Boost: 2-3 seconds (Ensures complete combustion of the acetyl group).
Calibration:
Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.
Run a "Conditioning" blank of ALCAR to saturate active sites in the column if switching from a different sample type.
Part 4: Integrated Validation Workflow
To establish "Purity" in a regulatory context (e.g., IND submission), EA must be part of a triangulation strategy.
Graphviz Diagram: The Triangulation Logic
This diagram illustrates how to interpret conflicting data between EA and HPLC.
Figure 1: Decision matrix for integrating Elemental Analysis with HPLC data. Note that EA specifically flags hydration issues (FailWet) that HPLC often ignores.
Diagnosis: The ratio of C/N is correct (approx 9:1), but both are diluted. %H is elevated.
Action: Dry at 40°C under vacuum and re-run EA.
Scenario B: The "Salt" Contamination
Data: %C = 40.0%, %N = 5.2%, %H = 6.8%.
Diagnosis: All organic elements are significantly lower than theoretical.
Action: Perform Residue on Ignition (ROI) or Sulphated Ash test to confirm.
Scenario C: The "Degraded" Sample
Data: EA matches theoretical values perfectly.
HPLC: Shows two peaks (95% Main, 5% impurity).
Diagnosis: The impurity is likely an isomer or a hydrolysis product (e.g., L-Carnitine + Acetic Acid) where the total elemental count remains similar to the parent, or the method is insensitive to the change.
Action: Rely on HPLC for specific purity; use EA only for salt verification.
References
United States Pharmacopeia (USP) . General Chapter <731> Loss on Drying. USP-NF. Link
European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.24 Absorption Spectrophotometry, Infrared. (Context on salt identification). Link
Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition, Prentice Hall, 2000. (Standard reference for titration and elemental theory). Link
PubChem . (±)-Acetylcarnitine chloride Compound Summary. National Library of Medicine. Link
PerkinElmer . Elemental Analysis of Pharmaceuticals: Application Note. (General methodology for CHN analysis). Link
A Senior Application Scientist's Guide to Establishing the Limit of Detection (LOD) for (±)-Acetylcarnitine Chloride in Plasma
Introduction: The Significance of Sensitive Acetylcarnitine Quantification (±)-Acetylcarnitine is a pivotal endogenous molecule, playing a critical role in cellular energy metabolism by facilitating the transport of fatt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Sensitive Acetylcarnitine Quantification
(±)-Acetylcarnitine is a pivotal endogenous molecule, playing a critical role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation.[1] Consequently, its concentration in plasma is a valuable biomarker for diagnosing and monitoring various metabolic disorders, including fatty acid oxidation defects and organic acidemias.[2] For researchers and drug development professionals, accurately quantifying acetylcarnitine at low concentrations is paramount, whether for assessing the off-target effects of a new drug on mitochondrial function or for fundamental metabolic research.
This guide provides an in-depth, experience-driven comparison of methodologies for establishing a robust and reliable limit of detection (LOD) and lower limit of quantification (LLOQ) for (±)-acetylcarnitine chloride in plasma. We will move beyond rote procedural lists to explore the scientific rationale behind our choices, ensuring the development of a self-validating, regulatory-compliant bioanalytical method.
Pillar 1: Foundational Strategy - Method Selection and Rationale
The cornerstone of any sensitive bioanalytical assay is the choice of analytical platform. For a small, polar, and endogenous molecule like acetylcarnitine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its superiority over older methods like HPLC-UV or fluorescence detection lies in its exceptional specificity and sensitivity, which are crucial for differentiating the analyte from a complex biological matrix like plasma.[3]
A significant challenge in quantifying an endogenous analyte is the lack of a true "blank" matrix. Every plasma lot will contain acetylcarnitine. Our strategy must account for this. The common approaches are:
Surrogate Matrix: Using stripped or dialyzed plasma to remove endogenous carnitines for the preparation of calibration standards and quality controls (QCs).[4]
Standard Addition: A more laborious method where known amounts of the standard are added to the actual samples.
Stable Isotope-Labeled Internal Standard: This is the most robust approach. A deuterated standard (e.g., d3-acetylcarnitine) is added at a constant concentration to all samples, calibrators, and QCs.[3] It co-elutes with the analyte and is differentiated by the mass spectrometer, compensating for variations in sample preparation and matrix effects. This is the approach we will detail.
Pillar 2: The Regulatory Framework - Defining Sensitivity
Before embarking on experimental work, it is crucial to understand the definitions of LOD and LLOQ as prescribed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5][6][7]
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. While useful for qualitative assessments, it is of limited value in quantitative bioanalysis.[8]
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[9] This is the most critical parameter for quantitative assays.
For chromatographic assays, the LLOQ is typically established as the lowest standard that meets the following criteria:
Signal-to-Noise Ratio (S/N): The analyte response should be at least 5 to 10 times the response of a blank sample.
Precision: The coefficient of variation (%CV) of replicate measurements should not exceed 20%.[9]
Accuracy: The mean concentration should be within ±20% of the nominal concentration.[9]
Pillar 3: A Comparative Experimental Protocol for LLOQ Establishment
Here, we compare two common sample preparation techniques—a rapid Protein Precipitation (PPT) method and a more rigorous Solid-Phase Extraction (SPE) method—and outline the workflow to determine the LLOQ for acetylcarnitine in human plasma.
Core Experimental Setup
LC-MS/MS System: A high-sensitivity triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UPLC/HPLC system.
Analytical Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar acetylcarnitine.[3]
Matrix: Commercially available stripped human plasma.
Workflow Diagram: Establishing LLOQ
Caption: Workflow for LLOQ determination comparing two extraction methods.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
Prepare 1 mg/mL stock solutions of acetylcarnitine and d3-acetylcarnitine (IS) in methanol.
Perform serial dilutions to create working standard solutions for spiking into the stripped plasma to create calibration standards. Target a range that brackets the expected endogenous levels (e.g., 0.1 µM to 50 µM).[10]
Prepare a separate set of working solutions for Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations.
Prepare an IS working solution (e.g., 1 µM in acetonitrile).
2. Calibration Curve and QC Preparation:
Spike stripped human plasma with the working standard solutions to create a calibration curve with 8-10 non-zero points. The lowest point will be the target LLOQ.
Prepare five replicates of the LLOQ QC sample to determine precision and accuracy.
3. Sample Extraction: A Comparative Approach
Method A: Protein Precipitation (PPT)
To 50 µL of plasma sample (calibrator or QC), add 200 µL of the IS working solution in acetonitrile.[3][11] The acetonitrile acts as both the IS carrier and the precipitating agent.
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean 96-well plate.
Evaporate the solvent under a stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
Method B: Solid-Phase Extraction (SPE)
To 50 µL of plasma sample, add 50 µL of the IS working solution.
Add 200 µL of 4% phosphoric acid to acidify the sample.
Condition a mixed-mode cation exchange SPE plate with methanol followed by water.
Load the acidified sample onto the SPE plate.
Wash the plate with an acidic buffer followed by methanol to remove interferences.
Elute the acetylcarnitine and IS with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
Evaporate and reconstitute as in the PPT method.
4. LC-MS/MS Analysis:
Column: Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 90% B, hold for 0.5 min, ramp to 50% B over 2.5 min, wash, and re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS Detection: Monitor the precursor-to-product ion transitions for both acetylcarnitine (e.g., m/z 204 -> 145) and d3-acetylcarnitine (e.g., m/z 207 -> 148) in positive ion mode.
5. Data Evaluation and LLOQ Confirmation:
Analyze blank stripped plasma (with IS) to check for interferences.
Analyze the target LLOQ samples (n=5).
Check 1 (S/N Ratio): The average signal height for the LLOQ peak should be at least 10 times the noise level in the blank injections.
Check 2 (Accuracy & Precision): Calculate the concentration of the five LLOQ replicates against the calibration curve. The mean accuracy must be within 80-120% (±20%) of the nominal value, and the precision (%CV) must be ≤20%.
If both checks pass, the LLOQ is successfully established.
Decision Logic for LLOQ Validation
Caption: Decision-making flowchart for validating the LLOQ.
Performance Comparison: PPT vs. SPE
The choice between PPT and SPE is a trade-off between speed, cost, and cleanliness. This is critical for determining a low LOD/LLOQ.
Parameter
Method A: Protein Precipitation
Method B: Solid-Phase Extraction
Rationale & Insights
Speed & Throughput
High (minimal steps)
Moderate (multiple wash/elute steps)
PPT is ideal for large-scale screening where ultimate sensitivity is not the primary goal.
Cost per Sample
Low
High
SPE consumables add significant cost but may be necessary for challenging assays.
Matrix Effect
Higher potential for ion suppression
Significantly lower
SPE provides a much cleaner extract by removing phospholipids and other matrix components that can interfere with ionization in the MS source. This is often the deciding factor for reaching a very low LLOQ.
The cleaner baseline and reduced ion suppression with SPE directly translate to a better signal-to-noise ratio, allowing for a lower, more robust LLOQ.
Precision & Accuracy
Generally meets criteria (≤20%)
Often superior (<15%)
A cleaner sample leads to more consistent ionization and, therefore, better reproducibility.[12]
References
Gucciardi, A., Pirillo, P., Di Gangi, I. M., Naturale, M., & Giordano, G. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(3), 835–844. Available from: [Link]
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available from: [Link]
Schröder, J., Schmidt, J., Wirtz, S., Burkhardt, R., & Ceglarek, U. (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 59(1), 167–177. Available from: [Link]
Chen, Y. T., Chen, Y. C., Chen, C. H., & Tsai, I. L. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 413(16), 4259–4269. Available from: [Link]
Gillingham, M. B., Harding, C. O., Purnima, S., & Van Calcar, S. C. (2011). Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD. Molecular Genetics and Metabolism, 104(4), 484–490. Available from: [Link]
Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. Available from: [Link]
Longo, A., et al. (1996). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 686(2), 129-137. Available from: [Link]
MicroSolv Technology Corporation. (n.d.). Acetyl-L-Carnitine in Plasma Analyzed with LCMS. Available from: [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
Rustom, B., et al. (2007). Determination of the reference range of endogenous plasma carnitines in healthy adults. Clinical Biochemistry, 40(9-10), 686-693. Available from: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]
Anderson, E. J., et al. (2020). Plasma acylcarnitine levels increase with healthy aging. Aging, 12(12), 11571–11585. Available from: [Link]
van de Merbel, N. C. (2009). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 1(1), 29-36. Available from: [Link]
Stepien, M., et al. (2019). Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition. Clinical Nutrition, 38(5), 2324-2332. Available from: [Link]
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available from: [Link]
UTHSC Proteomics and Metabolomics Core. (n.d.). Sample Preparation. Available from: [Link]
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
Labcorp. (n.d.). Acylcarnitine Profile, Quantitative, Plasma. Available from: [Link]
Smeraglia, J., & Smith, H. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Bioanalysis, 2(5), 911-916. Available from: [Link]
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available from: [Link]
Lifecycle Management & Disposal: (±)-Acetylcarnitine Chloride [1] Executive Safety Snapshot Immediate Action Required: Treat this compound as a bioactive organic salt with specific irritation potential and combustion haz...
Immediate Action Required: Treat this compound as a bioactive organic salt with specific irritation potential and combustion hazards. Do not treat as "inert salt."[1]
Drain Disposal:PROHIBITED without explicit local EHS permit due to potential aquatic toxicity (WGK 1-3 variance) and biological activity.[1]
Physicochemical Profile & Hazard Causality
Understanding the "Why" behind the protocol.
Effective disposal begins with understanding the molecule's behavior. (±)-Acetylcarnitine chloride is not merely "chemical waste"; it is a hygroscopic quaternary ammonium salt.[1]
Property
Value/Characteristic
Operational Implication
Physical State
White Crystalline Powder
Dust generation is the primary exposure vector (inhalation).[1]
Hygroscopicity
High
Absorbs atmospheric moisture rapidly.[1] Waste containers must be hermetically sealed to prevent "caking" or leaching.[1]
Solubility
Water (~80 mg/mL), DMSO
Highly mobile in aqueous environments. Spills must be contained immediately to prevent groundwater migration.[1]
Thermal Decay
Combustible
Decomposes to release Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), and CO. Incinerators must have scrubbers.[1]
Hydrolysis of the chloride salt yields an acidic solution. Do not mix with bleach (hypochlorite) as this liberates chlorine gas.
Pre-Disposal Validation (The Self-Validating System)
Before moving waste to the central accumulation area, the generator must perform a Waste Characterization Check .[1] This ensures downstream safety and prevents dangerous cross-reactions in bulk drums.
Protocol:
pH Verification: If the waste is in solution, verify pH is < 4.0. If neutralizing, use weak bases (Sodium Bicarbonate) slowly to avoid foaming.[1]
Oxidizer Screen: Confirm no presence of Nitrates, Peroxides, or Permanganates in the waste container.
Mechanism:[3][4][6][7] Quaternary amines can form unstable intermediates with strong oxidizers.[1]
Segregation:
Stream A (Solid): Pure powder, contaminated gloves, weighing boats.
Stream B (Liquid - Aqueous): Dissolved compound in water/buffer.[1]
Stream C (Liquid - Organic): Dissolved in DMSO/Methanol.[1][8]
Disposal Workflows & Decision Logic
The following logic gate ensures compliance with RCRA (USA) and general hazardous waste principles.
Figure 1: Decision logic for segregating (±)-Acetylcarnitine chloride waste streams. Note the convergence on incineration due to HCl generation potential.
Containment: Collect waste in a wide-mouth HDPE jar or double-bag in 6-mil LDPE bags.
Labeling: Mark as "Hazardous Waste - Solid." List constituents: "(±)-Acetylcarnitine Chloride."[1][3][8][9][10]
Hazard Tag: Check "Irritant" and "Corrosive" (if potentially wet/acidic).
B. Liquid Waste (Aqueous)
Adjustment: Ensure pH is between 5-9 if required by your local waste hauler; otherwise, leave acidic and label as "Acidic Aqueous Waste."
Container: Glass or Polyethylene carboy. Do not use metal containers (chloride corrosion risk).
Disposal: Ship for incineration. Note: Biological treatment plants may accept this in low concentrations, but incineration guarantees destruction of the bioactive quaternary amine.
C. Liquid Waste (Organic)
Segregation: Segregate into "Halogenated Organic Waste" streams if mixed with halogenated solvents.[1] If mixed with Methanol/DMSO, it can often go to "Non-Halogenated," but the chloride content necessitates alerting the disposal facility.
Labeling: Explicitly state "Contains Organic Chlorides."
Emergency Contingencies
Spill Scenario: Powder Release on Benchtop
PPE Upgrade: Don N95/P100 respirator and nitrile gloves (0.11 mm minimum thickness).
Dry Cleanup:Do not wet the powder. Adding water will create an acidic, slippery solution that spreads contamination.
Sweep: Use a brush and dustpan to sweep gently into a sealable container.
Wet Wipe: Only after bulk removal, wipe the surface with a damp paper towel, followed by a weak base (1% Sodium Bicarbonate) to neutralize residual acidity.
References
PubChem. (±)-Acetylcarnitine chloride | C9H18ClNO4.[1] National Library of Medicine.[1]
[Link][1]
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.
[Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Acetylcarnitine chloride.
[Link]